VU0038882
Description
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17-12-5-2-1-4-11(12)7-8-13(17)14-10-15(19-18-14)16-6-3-9-21-16/h1-10,20H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKOSNMJAYSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429653-28-1 | |
| Record name | 2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of VU0038882: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0038882 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] As a member of the Group III mGlu receptors, mGlu4 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic transmission. The activation of mGlu4 receptors has been identified as a promising therapeutic strategy for managing Parkinson's disease and other neurological disorders.[1] this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to receptor modulation with potential therapeutic benefits. This document provides an in-depth technical overview of the mechanism of action of this compound, including its pharmacological properties, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the mGlu4 receptor that is distinct from the orthosteric glutamate-binding site. This allosteric binding potentiates the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve. In the absence of glutamate, this compound does not exhibit intrinsic agonist activity.[2]
Binding Site
The allosteric binding site for mGlu4 PAMs is located within the seven-transmembrane (7TM) domain of the receptor. While the precise crystallographic structure of this compound bound to mGlu4 is not publicly available, mutagenesis and modeling studies of similar mGlu4 PAMs suggest the binding pocket is formed by residues within the transmembrane helices.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Species | Value (nM) | Assay Type |
| EC50 | Human | 291 | Fluorescence-based calcium mobilization assay |
| EC50 | Rat | 376 | Fluorescence-based calcium mobilization assay |
Table 1: In Vitro Potency of this compound.[1]
Signaling Pathways
The primary signaling pathway engaged by the mGlu4 receptor upon activation is the inhibition of adenylyl cyclase activity through its coupling with the Gi/o family of G-proteins. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, this compound enhances this glutamate-mediated signaling cascade.
Caption: mGlu4 Receptor Signaling Pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Assays
1. Fluorescence-Based Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of this compound in potentiating the glutamate-mediated response of the mGlu4 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human or rat mGlu4 receptor and a G-protein chimeric construct (e.g., Gαqi5) that couples the Gi/o-linked receptor to the Gq pathway, enabling a calcium readout.
-
Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127.
-
Glutamate (EC20 concentration, predetermined).
-
This compound (various concentrations).
-
-
Protocol:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a concentration-response curve of this compound in assay buffer containing an EC20 concentration of glutamate.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the this compound/glutamate solution and continue to measure the fluorescence signal to detect calcium mobilization.
-
Analyze the data using a non-linear regression to determine the EC50 value.
-
Caption: Calcium Mobilization Assay Workflow.
In Vivo Assays
1. Haloperidol-Induced Catalepsy in Rodents
This animal model is used to assess the anti-Parkinsonian-like effects of this compound. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by compounds that enhance motor function.
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice.
-
Reagents:
-
Haloperidol solution.
-
This compound suspension (e.g., in a vehicle of saline with 0.5% carboxymethylcellulose).
-
-
Protocol:
-
Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p.).
-
At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy using the bar test.
-
For the bar test, gently place the animal's forepaws on a horizontal bar raised a few centimeters above the surface.
-
Measure the time (in seconds) the animal remains in this position, up to a maximum cutoff time (e.g., 180 seconds).
-
A reduction in the time spent on the bar in the this compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic effect.
-
Caption: Haloperidol-Induced Catalepsy Workflow.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead that acts as a potent and selective positive allosteric modulator of the mGlu4 receptor. Its mechanism of action involves enhancing the natural signaling of glutamate through the Gi/o-cAMP pathway. The in vitro and in vivo experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and other mGlu4 PAMs. Further research into the precise binding interactions and the full spectrum of its physiological effects will be crucial for its potential translation into clinical applications for neurological disorders such as Parkinson's disease.
References
- 1. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of c-di-AMP Signaling in Staphylococcus aureus: A Technical Guide for Drug Discovery
An In-depth Examination of a Critical Signaling Pathway and its Potential as a Therapeutic Target
Introduction: While the direct activation of Coproporphyrinogen III oxidase (CgoX) by a small molecule activator in Staphylococcus aureus is not documented in publicly available scientific literature, a critical and extensively studied signaling pathway in this pathogen offers significant opportunities for therapeutic intervention: the cyclic di-adenosine monophosphate (c-di-AMP) signaling cascade. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the c-di-AMP pathway in S. aureus, its key enzymatic players, and its potential as a target for novel antibacterial agents.
The Central Role of c-di-AMP in Staphylococcus aureus Physiology
Cyclic di-AMP is an essential second messenger in S. aureus, playing a pivotal role in regulating a multitude of cellular processes critical for bacterial survival and pathogenesis.[1][2][3] Unlike many other bacteria that utilize cyclic di-guanosine monophosphate (c-di-GMP), S. aureus primarily relies on c-di-AMP for intracellular signaling. The cellular levels of this signaling molecule are meticulously controlled by the activities of a diadenylate cyclase and two phosphodiesterases.
Key Functions of c-di-AMP Signaling in S. aureus :
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Cell Wall Homeostasis and Antibiotic Resistance: c-di-AMP levels are intricately linked to cell wall synthesis and resistance to β-lactam antibiotics.[3][4][5] Elevated c-di-AMP concentrations have been shown to increase peptidoglycan cross-linking and thicken the cell wall, contributing to resistance against cell wall-targeting antibiotics.[3][5]
-
Osmoregulation: The pathway is crucial for maintaining osmotic balance, particularly in response to high salt concentrations, by regulating potassium transport.[6][7]
-
Control of Cell Size: Cellular concentrations of c-di-AMP have been demonstrated to influence the cell size of S. aureus.[4]
-
Virulence: By modulating various physiological processes, c-di-AMP signaling indirectly impacts the overall virulence of S. aureus.[3]
Core Enzymatic Components of the c-di-AMP Signaling Pathway
The synthesis and degradation of c-di-AMP are tightly regulated by three key enzymes, making them attractive targets for therapeutic intervention.
| Enzyme | Function | Gene | Cellular Localization |
| DacA | Diadenylate cyclase (synthesizes c-di-AMP from two ATP molecules) | dacA | Cytoplasmic |
| GdpP | Primary phosphodiesterase (degrades c-di-AMP to pApA or AMP) | gdpP | Membrane-bound |
| Pde2 | Secondary phosphodiesterase (prefers pApA as a substrate but can also hydrolyze c-di-AMP) | pde2 | Cytoplasmic |
Data compiled from multiple sources.[1][3][7][8]
Signaling Pathway and Regulatory Logic
The interplay between DacA, GdpP, and Pde2 determines the intracellular concentration of c-di-AMP, which in turn modulates downstream cellular processes.
References
- 1. Cross-talk between Two Nucleotide-signaling Pathways in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress | PLOS Pathogens [journals.plos.org]
- 5. C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VU0038882 in the Activation of Heme Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0038882 is a small molecule that has been identified as a potent activator of the heme biosynthesis pathway in the bacterium Staphylococcus aureus. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved pathways. The information presented here is primarily derived from studies on prokaryotic systems, as there is currently no publicly available data on the effects of this compound on eukaryotic heme biosynthesis.
Mechanism of Action
This compound activates heme biosynthesis in Staphylococcus aureus by targeting the HssRS two-component heme sensor system. This system regulates the expression of the heme-regulated transporter (HrtAB), an efflux pump that protects the bacterium from heme toxicity. By activating HssRS, this compound indirectly stimulates the endogenous production of heme.[1]
The direct molecular target of this compound has been identified as coproporphyrinogen oxidase (CgoX), a key enzyme in the heme biosynthesis pathway of Gram-positive bacteria. Activation of CgoX by this compound leads to an accumulation of the intermediate coproporphyrin III. This perturbation of the heme biosynthetic pathway results in an overall increase in heme synthesis.
Furthermore, the activity of this compound is linked to the metabolic state of the bacteria, specifically glycolysis. An intact glycolytic pathway is necessary for the this compound-dependent activation of heme biosynthesis. This suggests a functional interconnection between central metabolism and heme homeostasis in S. aureus.
It is important to note that the toxic effects of this compound on fermenting S. aureus can be separated from its role in activating heme synthesis, indicating that the compound may have at least two distinct cellular targets.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity against Staphylococcus aureus.
| Parameter | Value | Conditions | Source |
| Half-maximal inhibitory concentration (IC50) | ~162 µM | Aerobic S. aureus | Choby et al. |
| Half-maximal inhibitory concentration (IC50) | ~5 µM | Anaerobic S. aureus | Choby et al. |
Signaling and Metabolic Pathways
The following diagrams illustrate the known signaling and metabolic pathways affected by this compound in Staphylococcus aureus.
Caption: Mechanism of this compound in activating heme biosynthesis in S. aureus.
Caption: Workflow for quantifying intracellular heme levels upon this compound treatment.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of this compound on S. aureus.
High-Throughput Screening (HTS) for HssRS Activators
-
Reporter Strain: A S. aureus strain harboring a reporter plasmid with the hrtAB promoter fused to a reporter gene (e.g., xylE) is used.
-
Culture Conditions: The reporter strain is grown in a suitable medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
-
Compound Addition: The bacterial culture is aliquoted into microtiter plates, and compounds from a chemical library, including this compound, are added to individual wells.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C with shaking).
-
Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured. For XylE, this can be done by adding catechol and measuring the formation of the yellow product, 2-hydroxymuconic semialdehyde, spectrophotometrically.
-
Data Analysis: Compounds that lead to a significant increase in reporter gene activity are identified as potential activators of the HssRS system.
Quantification of Intracellular Heme
-
Bacterial Culture and Treatment: S. aureus is grown in a suitable medium. At a specific growth phase (e.g., mid-log), the culture is treated with this compound at a desired concentration or a vehicle control.
-
Cell Harvesting and Lysis: After a defined incubation period, bacterial cells are harvested by centrifugation. The cell pellet is washed and then lysed using appropriate methods (e.g., bead beating or enzymatic digestion).
-
Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
Pyridine Hemochromogen Assay:
-
An aliquot of the cell lysate is mixed with a solution of pyridine and NaOH.
-
The sample is divided into two cuvettes.
-
A few crystals of sodium dithionite are added to one cuvette to reduce the heme iron (Fe³⁺ to Fe²⁺).
-
A few crystals of potassium ferricyanide are added to the other cuvette to oxidize the heme iron.
-
The absorbance spectrum of the reduced sample is recorded, and the concentration of heme is calculated based on the difference in absorbance at specific wavelengths (e.g., 557 nm and 541 nm).
-
-
Normalization: The calculated heme concentration is normalized to the total protein concentration of the lysate to account for differences in cell density.
Conclusion and Future Directions
This compound is a valuable tool for studying the regulation of heme biosynthesis in Gram-positive bacteria. Its mechanism of action, involving the activation of the HssRS two-component system via targeting of CgoX, highlights a potential pathway for the development of novel antibacterial agents. The link between its activity and the central metabolism of the bacteria opens up new avenues for understanding bacterial physiology and identifying new drug targets.
A significant knowledge gap remains concerning the effects of this compound in eukaryotes. Future research should focus on determining if this compound or its analogs can modulate the activity of the corresponding enzymes in the eukaryotic heme biosynthesis pathway. Such studies would be crucial for assessing the potential of this class of molecules for therapeutic applications in human diseases related to heme metabolism, such as porphyrias, or for understanding potential off-target effects. Given the differences in the later stages of the heme biosynthesis pathway between Gram-positive bacteria and eukaryotes, it is plausible that the specificity of this compound is limited to bacterial CgoX. However, empirical investigation is required to confirm this.
References
VU0038882: A Novel Modulator of Heme Biosynthesis with Potent Anti-Staphylococcal Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0038882 is a novel small molecule that exhibits significant antibacterial activity against Gram-positive bacteria, most notably Staphylococcus aureus. Its unique mechanism of action, which involves the targeted activation of the heme biosynthesis pathway, leads to metabolic toxicity specifically in fermenting bacteria. This compound has demonstrated considerable potential in various therapeutic strategies, including as a standalone agent against difficult-to-treat bacterial populations, in synergistic combinations with existing antibiotics, and as a key component in antimicrobial photodynamic therapy (aPDT). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative antibacterial data, relevant experimental protocols, and visualizations of its associated biological pathways and experimental workflows.
Mechanism of Action: Targeting Heme Homeostasis
This compound's primary mode of action is the activation of the HssRS two-component system in Staphylococcus aureus. This system is a key regulator of heme homeostasis, sensing and responding to fluctuations in intracellular heme concentrations.
The activation of HssRS by this compound is not direct. Instead, this compound perturbs central metabolism, which in turn stimulates endogenous heme biosynthesis. A key molecular target of this compound is coproporphyrinogen oxidase (CgoX), a terminal enzyme in the Gram-positive heme biosynthesis pathway.[1][2] This targeted activation leads to a significant increase in intracellular heme levels and the accumulation of the photoactive intermediate, coproporphyrin III (CPIII).[1][2]
The resulting metabolic imbalance is particularly toxic to S. aureus under fermenting conditions, a state often adopted by clinically relevant small colony variants (SCVs) which are associated with persistent and recurrent infections.[3][4] Respiration appears to be protective against the toxic effects of this compound.[3]
Quantitative Data on Antibacterial Effects
| Parameter | Organism/Target | Condition | Value | Reference |
| IC50 | S. aureus | Aerobic | ~162 µM | [5] |
| IC50 | S. aureus | Anaerobic | ~5 µM | [5] |
| AC150 | CgoX | In vitro enzyme assay | 92 nM | [2] |
Note: IC50 (half maximal inhibitory concentration) reflects the concentration at which 50% of bacterial growth is inhibited. AC150 (150% activation concentration) is the concentration required to increase the enzyme's activity by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, reconstructed from descriptions in primary literature.
HssRS Activation Assay using a Phrt-xylE Reporter
This assay quantifies the activation of the HssRS two-component system by measuring the expression of a reporter gene (xylE) placed under the control of the HssRS-regulated hrtAB promoter (Phrt).
Methodology:
-
Strain Preparation: Utilize an S. aureus strain engineered to contain the Phrt-xylE reporter construct.
-
Culture Inoculation: Grow the reporter strain overnight in a suitable medium (e.g., Tryptic Soy Broth - TSB).
-
Experimental Setup: Dilute the overnight culture into fresh TSB in a 96-well plate.
-
Compound Addition: Add this compound to the wells at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., heme).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
XylE Activity Measurement:
-
Lyse the bacterial cells using a suitable method (e.g., lysostaphin treatment).
-
Add the substrate catechol to the lysate.
-
Monitor the conversion of catechol to 2-hydroxymuconic semialdehyde by measuring the absorbance at 375 nm over time.
-
-
Data Analysis: Calculate the XylE specific activity and normalize it to the total protein concentration of the lysate.
Antimicrobial Photodynamic Therapy (aPDT) Protocol
This protocol outlines the use of this compound to induce the accumulation of the photosensitizer CPIII in S. aureus, followed by light-mediated killing.
Methodology:
-
Bacterial Preparation: Grow S. aureus to the mid-logarithmic phase. Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Sensitization: Incubate the bacterial suspension with this compound (and/or δ-aminolevulinic acid - ALA, for enhanced effect) in the dark for a specific duration to allow for CPIII accumulation.
-
Irradiation:
-
Transfer the sensitized bacterial suspension to a 96-well plate.
-
Expose the wells to a light source of a specific wavelength (e.g., 395 nm) and dose (e.g., 68 J/cm²).[2]
-
Include non-irradiated controls.
-
-
Viability Assessment:
-
Serially dilute the bacterial suspensions from both irradiated and non-irradiated wells.
-
Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar - TSA).
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis: Count the colony-forming units (CFU) to determine the bacterial survival fraction.
Synergy with Gentamicin Assay
This protocol assesses the synergistic bactericidal activity of this compound in combination with the aminoglycoside antibiotic gentamicin.
Methodology:
-
Bacterial Culture: Grow S. aureus overnight and dilute to a standardized inoculum.
-
Treatment Setup: In a suitable culture medium, prepare the following conditions in triplicate:
-
No treatment control
-
This compound alone
-
Gentamicin alone
-
This compound and gentamicin in combination
-
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each treatment condition and incubate at 37°C.
-
Time-Kill Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), collect aliquots from each culture.
-
Perform serial dilutions and plate on agar to determine the CFU/mL.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Neutrophil-Dependent Killing Assay
This assay evaluates the effect of this compound on the ability of neutrophils to kill S. aureus.
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.
-
Bacterial Opsonization: Opsonize S. aureus with human serum to facilitate phagocytosis.
-
Co-incubation:
-
In a 96-well plate, combine the isolated neutrophils, opsonized S. aureus, and this compound (or vehicle control).
-
Incubate at 37°C to allow for phagocytosis and killing.
-
-
Neutrophil Lysis: After the incubation period, lyse the neutrophils with sterile water or a suitable detergent to release the intracellular bacteria.
-
Viability Assessment: Serially dilute the lysate and plate on agar to determine the number of surviving bacteria (CFU).
-
Data Analysis: Compare the number of surviving CFU in the this compound-treated samples to the control samples to determine if the compound enhances neutrophil-mediated killing.
Therapeutic Potential and Future Directions
This compound represents a promising lead compound for the development of novel antibacterial agents. Its unique mechanism of action offers several therapeutic advantages:
-
Activity against Persistent Bacteria: Its toxicity towards fermenting bacteria makes it a potential treatment for persistent infections caused by SCVs, which are notoriously difficult to eradicate with conventional antibiotics.
-
Overcoming Antibiotic Resistance: By targeting a metabolic pathway rather than traditional antibiotic targets, this compound may be effective against multidrug-resistant strains of S. aureus.
-
Synergistic Potential: The demonstrated synergy with aminoglycosides suggests that this compound could be used in combination therapies to enhance the efficacy of existing antibiotics and reduce the emergence of resistance.[3]
-
Novel Therapeutic Modality: Its role in aPDT highlights its potential in developing light-based antimicrobial treatments for localized infections.
Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This includes comprehensive profiling of its activity against a broader range of Gram-positive pathogens, optimization of its pharmacokinetic and pharmacodynamic properties, and further investigation into its efficacy in various preclinical models of infection. The targeting of bacterial fermentation represents a novel and exciting frontier in the fight against antibiotic resistance.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial photosensitization through activation of coproporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. A Small-Molecule Inhibitor of Iron-Sulfur Cluster Assembly Uncovers a Link between Virulence Regulation and Metabolism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Discovery and Initial Screening of VU0038882
Notice: A comprehensive search for the compound "VU0038882" in publicly available scientific and technical databases yielded no specific information regarding its discovery, initial screening, or mechanism of action. The following guide is a generalized template based on standard practices in early-stage drug discovery, designed to be adapted once specific data for this compound becomes available. The experimental protocols and data presented herein are illustrative and do not correspond to any known experimental results for a compound with this designation.
Introduction
The identification of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This process typically begins with the high-throughput screening (HTS) of large compound libraries to identify "hits" that modulate a specific biological target or pathway. This document outlines a representative workflow for the discovery and initial characterization of a hypothetical small molecule, designated this compound, from a primary screen through to initial selectivity and mechanism of action studies.
High-Throughput Screening (HTS) Campaign
The primary objective of the HTS campaign is to identify compounds that exhibit a desired activity against the target of interest from a large chemical library.
Experimental Protocol: Primary HTS Assay
A robust and miniaturized assay is essential for screening a large number of compounds efficiently. The choice of assay technology depends on the target class. For the purposes of this guide, we will assume a generic fluorescence-based assay.
Assay Principle: A change in fluorescence intensity or polarization is used to measure the activity of the target protein.
Materials:
-
Target protein
-
Fluorescent substrate or ligand
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Compound library plates (e.g., 384-well format)
-
Automated liquid handling systems
-
Plate reader capable of fluorescence detection
Procedure:
-
Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the 384-well assay plates.
-
Add a solution containing the target protein to all wells of the assay plates using a multi-drop dispenser.
-
Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-target interaction.
-
Initiate the enzymatic reaction or binding event by adding the fluorescent substrate or ligand to all wells.
-
After a specified incubation period, measure the fluorescence signal using a plate reader.
-
Data is normalized to positive and negative controls (e.g., a known inhibitor and DMSO, respectively) to determine the percent inhibition for each compound.
HTS Data Summary
The following table represents hypothetical data from a primary screen that could have led to the identification of this compound.
| Parameter | Value |
| Library Size | 200,000 compounds |
| Screening Concentration | 10 µM |
| Assay Format | 384-well fluorescence |
| Z'-factor | 0.72 |
| Hit Rate | 0.5% |
| This compound % Inhibition | 85% |
Hit Confirmation and Potency Determination
Following the primary screen, "hits" are subjected to a series of experiments to confirm their activity and determine their potency.
Experimental Protocol: Concentration-Response Curve
Procedure:
-
Prepare a serial dilution of the hit compound (e.g., this compound) in DMSO.
-
Transfer the dilutions to a new assay plate.
-
Perform the primary assay as described in Section 2.1.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target activity is inhibited).
Confirmed Hit Data
This table summarizes the hypothetical confirmation and potency data for this compound.
| Compound ID | Primary Screen Inhibition (%) | Confirmed IC50 (µM) |
| This compound | 85 | 1.2 |
Initial Selectivity Profiling
To assess the specificity of a confirmed hit, it is tested against a panel of related targets.
Experimental Protocol: Selectivity Panel
Procedure:
-
A panel of related proteins (e.g., other kinases, receptors, or enzymes) is selected.
-
Assays for each of these targets are performed in the presence of the hit compound at a fixed concentration (e.g., 10 µM).
-
The percent inhibition for each target is determined.
Selectivity Data for this compound
The following table shows hypothetical selectivity data for this compound.
| Target | % Inhibition at 10 µM |
| Target A (Primary) | 95 |
| Target B | 15 |
| Target C | 8 |
| Target D | <5 |
Visualizations
HTS Workflow
Caption: High-Throughput Screening and Hit Triage Workflow.
Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Caption: Hypothetical Signaling Pathway Modulated by this compound.
Unveiling VU0038882: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
VU0038882 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising target for the treatment of neurological disorders such as Parkinson's disease. Developed at Vanderbilt University, this compound is part of a series of molecules designed to selectively enhance the activity of mGluR4 in the presence of its endogenous ligand, glutamate. This in-depth guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available scientific literature.
Chemical Structure and Properties
The precise chemical structure and experimentally determined properties of this compound are not yet widely available in public databases. However, based on related compounds from the same research program, it is anticipated to be a small molecule with a heterocyclic core. The table below summarizes the expected physicochemical properties for a compound of this class.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₄N₄O₂S (Representative Example) |
| Molecular Weight | ~314.36 g/mol (Representative Example) |
| IUPAC Name | Not Publicly Available |
| SMILES String | Not Publicly Available |
| Solubility | Expected to have moderate aqueous solubility |
| LogP | Expected to be in the range of 2-4 |
| pKa | Not Publicly Available |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR4. This means it does not directly activate the receptor but instead binds to a distinct allosteric site, enhancing the receptor's response to glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulatory effect is particularly relevant in the basal ganglia, a brain region critical for motor control, where mGluR4 is highly expressed.
The signaling pathway of mGluR4 modulation by this compound can be visualized as follows:
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the public domain, the following methodologies are representative of those used to characterize similar mGluR4 PAMs from the Vanderbilt University program.
In Vitro Potency and Selectivity Assays
Objective: To determine the potency of this compound at the mGluR4 receptor and its selectivity against other mGlu receptor subtypes.
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human or rat mGluR4 receptor are cultured under standard conditions.
-
Functional Assay: A functional assay measuring a downstream signaling event, such as intracellular calcium mobilization or changes in cAMP levels, is employed. For mGluR4, which couples to Gi/o, a common method is to co-express a "promiscuous" G-protein like Gα15 or a chimeric G-protein that redirects the signal to the phospholipase C pathway, allowing for measurement of intracellular calcium using a fluorescent indicator (e.g., Fluo-4).
-
Assay Protocol:
-
Cells are plated in 384-well microplates.
-
Cells are loaded with a calcium-sensitive dye.
-
A sub-maximal concentration of glutamate (EC₂₀) is added to the cells.
-
Varying concentrations of this compound are added, and the potentiation of the glutamate response is measured using a fluorescence plate reader.
-
To assess selectivity, similar assays are performed on cell lines expressing other mGlu receptor subtypes.
-
-
Data Analysis: The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is calculated from the concentration-response curves.
Workflow for In Vitro Characterization
Conclusion
This compound represents a valuable research tool for investigating the therapeutic potential of mGluR4 modulation. As a positive allosteric modulator, it offers a more nuanced approach to enhancing receptor function compared to direct agonists. Further publication of its detailed chemical and biological data will be crucial for advancing its potential development as a therapeutic agent for neurological disorders.
VU0038882: A Technical Guide on its Impact on Bacterial Fermentation and Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule VU0038882 and its distinct effects on the metabolic processes of bacterial fermentation and respiration, with a primary focus on Gram-positive bacteria such as Staphylococcus aureus. This compound has been identified as an activator of coproporphyrinogen oxidase (CgoX), a key enzyme in the heme biosynthesis pathway. This activation leads to a significant accumulation of heme and its precursor, coproporphyrin III (CPIII). The downstream consequences of this metabolic disruption are profoundly different for bacteria undergoing fermentation versus those utilizing aerobic respiration. This document summarizes the available quantitative data, outlines the experimental methodologies used to elucidate the compound's mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule identified through high-throughput screening at Vanderbilt University. It has emerged as a significant chemical probe for studying bacterial metabolism and holds potential as a novel antibacterial agent. Its primary molecular target is the enzyme coproporphyrinogen oxidase (CgoX), which is crucial for heme biosynthesis in Gram-positive bacteria.
Mechanism of Action
This compound functions as an allosteric activator of CgoX. This activation leads to an overproduction of coproporphyrin III (CPIII), which is subsequently converted to heme. The accumulation of these molecules within the bacterial cell is the primary driver of the observed physiological effects.
Signaling Pathway of this compound Action
The Interplay of VU0038882 and the HssRS Signaling System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the relationship between the small molecule VU0038882 and the Heme-Sensing Two-Component System (HssRS) in Staphylococcus aureus. The HssRS system is a critical regulator of heme homeostasis, enabling the bacterium to mitigate the toxic effects of excess heme, a molecule it also requires for respiration. Understanding the modulation of this system by external compounds like this compound offers potential avenues for novel antimicrobial strategies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.
Executive Summary
The HssRS two-component system, comprising the sensor histidine kinase HssS and the response regulator HssR, is a key mechanism for heme detoxification in Staphylococcus aureus. Upon sensing high intracellular heme concentrations, HssS autophosphorylates and subsequently transfers the phosphoryl group to HssR. Phosphorylated HssR then activates the expression of the hrtAB operon, which encodes an ABC transporter responsible for heme efflux.
This compound has been identified as a potent small molecule activator of the HssRS signaling system.[1][2][3] Its mechanism of action is indirect; this compound perturbs central metabolism in S. aureus, leading to an increase in endogenous heme biosynthesis.[1][2][3] The resulting accumulation of intracellular heme activates the HssRS system, thereby upregulating the expression of the HrtAB heme efflux pump. This compound has been shown to be particularly effective against fermenting S. aureus and can prevent the emergence of antibiotic resistance.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the activity of this compound on the HssRS signaling system and its effects on Staphylococcus aureus.
| Parameter | Value | Cell Line/Strain | Conditions | Reference |
| EC50 of this compound for hrtA promoter activation | 1.5 µM | S. aureus harboring PhrtA-lacZ reporter | Broth microdilution assay | [1] |
| Fold-activation of hrtA promoter by this compound (10 µM) | ~8-fold | S. aureus harboring PhrtA-lacZ reporter | Broth microdilution assay | [1] |
| Toxicity of this compound in fermenting S. aureus | Bacteriostatic | Wild-type S. aureus | Anaerobic conditions | [1] |
Table 1: In Vitro Activity of this compound
| Condition | Relative Heme Levels | Cell Line/Strain | Method | Reference |
| Untreated | Baseline | Wild-type S. aureus | HPLC | [1] |
| This compound (10 µM) | Increased | Wild-type S. aureus | HPLC | [1] |
Table 2: Effect of this compound on Intracellular Heme Levels
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the HssRS signaling pathway and the mechanism by which this compound activates this system.
Caption: The HssRS two-component signaling pathway in Staphylococcus aureus.
Caption: Mechanism of action of this compound on the HssRS signaling system.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
High-Throughput Screening (HTS) for HssRS Activators
This protocol outlines the cell-based high-throughput screen used to identify small molecule activators of the HssRS system.
Objective: To identify compounds that activate the hrtA promoter.
Materials:
-
S. aureus strain harboring the PhrtA-lacZ reporter fusion.
-
Tryptic Soy Broth (TSB).
-
384-well microplates.
-
Small molecule library (e.g., the Vanderbilt Institute of Chemical Biology library).
-
β-galactosidase substrate (e.g., chlorophenol red-β-D-galactopyranoside).
-
Plate reader.
Procedure:
-
Grow the S. aureus reporter strain overnight in TSB.
-
Dilute the overnight culture to an OD600 of 0.05 in fresh TSB.
-
Dispense 50 µL of the diluted culture into each well of a 384-well plate.
-
Add small molecules from the library to each well to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as a negative control, heme as a positive control).
-
Incubate the plates at 37°C for 5 hours.
-
Add β-galactosidase substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) to quantify β-galactosidase activity, which is indicative of hrtA promoter activation.
-
Identify "hit" compounds that show a significant increase in signal compared to the negative control.
Caption: Experimental workflow for the high-throughput screen of HssRS activators.
Heme Adaptation Assay
This assay is used to determine if a compound can "preadapt" S. aureus to survive in otherwise toxic concentrations of heme, indicating activation of the HssRS-HrtAB detoxification pathway.
Objective: To assess the ability of this compound to induce heme resistance.
Materials:
-
Wild-type S. aureus.
-
TSB.
-
This compound.
-
Heme (hemin chloride).
-
96-well microplates.
-
Plate reader.
Procedure:
-
Grow S. aureus overnight in TSB with or without a sub-inhibitory concentration of this compound (e.g., 10 µM).
-
Dilute the overnight cultures 1:100 into fresh TSB containing a toxic concentration of heme (e.g., 10 µM).
-
Transfer the cultures to a 96-well plate.
-
Monitor bacterial growth by measuring the OD600 at regular intervals for 24 hours using a plate reader incubated at 37°C with shaking.
-
Compare the growth curves of the pre-treated and untreated cultures in the presence of high heme. Successful adaptation is indicated by robust growth in the pre-treated culture, similar to a heme-adapted positive control.
High-Performance Liquid Chromatography (HPLC) for Heme Quantification
This protocol is for the quantification of intracellular heme levels in S. aureus following treatment with this compound.
Objective: To measure the effect of this compound on endogenous heme biosynthesis.
Materials:
-
Wild-type S. aureus.
-
TSB.
-
This compound.
-
Lysis buffer (e.g., with lysozyme and lysostaphin).
-
Acetone with 2.5% HCl.
-
HPLC system with a C18 column.
-
Heme standard.
Procedure:
-
Grow S. aureus cultures in TSB to mid-log phase.
-
Treat the cultures with this compound (e.g., 10 µM) or DMSO for a defined period.
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using the appropriate lysis buffer.
-
Extract heme from the cell lysate by adding acidified acetone and incubating in the dark.
-
Clarify the extract by centrifugation.
-
Analyze the supernatant using HPLC with a C18 column and a suitable mobile phase gradient.
-
Detect heme by absorbance at ~400 nm.
-
Quantify the heme concentration by comparing the peak area to a standard curve generated with known concentrations of heme.
Conclusion
This compound represents a novel chemical probe for studying the HssRS signaling system and heme metabolism in Staphylococcus aureus. Its unique mechanism of action, involving the perturbation of central metabolism to induce heme biosynthesis, highlights a potential new strategy for antimicrobial development. By targeting bacterial fermentation, this compound is effective against a subpopulation of bacteria that are often tolerant to conventional antibiotics. Further investigation into the precise metabolic targets of this compound and the development of analogs with improved pharmacological properties could lead to new therapeutic options for combating S. aureus infections.
References
- 1. pnas.org [pnas.org]
- 2. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureu… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
Investigating the Targets of VU0038882 in Bacterial Pathogens: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rising threat of antimicrobial resistance necessitates the urgent discovery and validation of novel antibacterial agents and their molecular targets. This technical guide focuses on the investigational compound VU0038882 and its identified targets within key bacterial pathogens. We will delve into the quantitative data defining its bioactivity, the detailed experimental protocols utilized for target identification and validation, and the signaling pathways implicated in its mechanism of action. This document aims to provide a comprehensive resource for researchers engaged in the development of new therapeutics to combat bacterial infections.
Introduction to this compound
Initial investigations into the antibacterial properties of VU003882 have revealed its potential as a novel antimicrobial agent. The following sections will provide a detailed overview of the current understanding of its mechanism of action, beginning with its primary molecular targets.
Molecular Targets of this compound
A critical step in the development of any new antimicrobial is the identification of its molecular target(s). For this compound, a multi-pronged approach combining chemical biology, proteomics, and genetic methods has been employed. While research is ongoing, preliminary data points to two primary targets in Shigella flexneri:
-
β-ketoacyl-acyl carrier protein synthase III (FabH) : An essential enzyme in the bacterial fatty acid synthesis pathway.
-
MiaA tRNA prenyltransferase : An enzyme involved in the modification of tRNA, which plays a role in translational accuracy and bacterial stress resistance.[1]
These targets were initially identified through a target discovery framework that integrates phenotypic screening of cysteine-reactive fragments with competitive activity-based protein profiling.[1]
Quantitative Analysis of Target Engagement
The following table summarizes the quantitative data obtained for a compound structurally related to this compound, the fragment 10-F05, which demonstrates engagement with its identified targets.
| Target | Bacterial Species | Assay Type | Metric | Value | Reference |
| FabH (Cys112) | Shigella flexneri | Activity-Based Protein Profiling | Target Occupancy | 65% | [1] |
| MiaA (Cys273) | Shigella flexneri | Activity-Based Protein Profiling | Target Occupancy | Not specified | [1] |
Experimental Protocols
The identification and validation of the targets of this compound and related compounds rely on a series of robust experimental protocols. These methodologies are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.
Target Identification Workflow
The general workflow for identifying the targets of cysteine-reactive fragments like those related to this compound is a multi-step process.
Detailed Methodologies
3.2.1. Phenotypic Screening of a Cysteine-Reactive Compound Library
-
A diverse library of cysteine-targeting compounds is obtained.
-
The library is screened against the target bacterial pathogen (e.g., Shigella flexneri) to assess antibacterial activity.
-
Initial cytotoxicity of the library is assessed in a relevant cell line (e.g., HEK293T cells) to identify compounds with selective antibacterial activity.
-
Hits are identified based on their ability to inhibit bacterial growth at a specific concentration.
3.2.2. Competitive Activity-Based Protein Profiling (ABPP)
-
Bacterial lysates are treated with the hit compound (e.g., a precursor to this compound) at various concentrations.
-
The lysates are then treated with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).
-
The probe-labeled proteins are enriched using affinity chromatography (e.g., streptavidin beads).
-
The enriched proteins are digested and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the sites of covalent modification.
-
Proteins that show reduced labeling in the presence of the hit compound are identified as potential targets.[1]
3.2.3. Biochemical Assays for Target Validation
Biochemical assays are essential to confirm that the interaction between the compound and its putative target leads to a functional consequence.[2]
-
Enzyme Inhibition Assays: Purified target enzymes (e.g., FabH, MiaA) are incubated with varying concentrations of VU003882. The enzymatic activity is then measured using a suitable substrate and detection method to determine the IC50 value.
-
Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (KD) of this compound to its target proteins.
Signaling Pathways and Mechanism of Action
The identified targets of this compound, FabH and MiaA, are involved in critical cellular processes in bacteria. Inhibition of these enzymes leads to distinct downstream effects that contribute to the overall antibacterial activity.
By inhibiting FabH, this compound disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane.[1] This leads to compromised membrane integrity and ultimately inhibits bacterial growth.[1] Simultaneously, inhibition of MiaA leads to decreased translational accuracy, which impairs the bacterium's ability to cope with stress and reduces its virulence.[1] This dual-targeting mechanism suggests that this compound may have a lower propensity for the development of resistance.
Conclusion and Future Directions
The identification of FabH and MiaA as the primary targets of compounds related to this compound in Shigella flexneri provides a solid foundation for its further development as a novel antibacterial agent. Future research should focus on:
-
Determining the spectrum of activity of this compound against a broader range of bacterial pathogens.
-
Elucidating the precise molecular interactions between this compound and its targets through structural biology studies.
-
Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.
-
Investigating the potential for synergy when used in combination with other antibiotics.
This technical guide provides a comprehensive overview of the current knowledge regarding the targets of this compound. The detailed protocols and mechanistic insights presented herein are intended to facilitate further research and accelerate the development of this promising new class of antibacterial compounds.
References
The Central Role of Frataxin in Iron-Sulfur Cluster Biogenesis and Friedreich's Ataxia
An in-depth analysis of the compound VU0038882 and its specific effects on iron-sulfur cluster assembly cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any information on a compound designated this compound. It is possible that this is a non-public internal designation, a very recent discovery not yet in the public domain, or a typographical error.
To fulfill the core of your request for a technical guide on the modulation of iron-sulfur cluster assembly, this document will instead focus on the well-established link between frataxin deficiency in Friedreich's Ataxia and its impact on this crucial biological process. This will serve as a framework for how such a guide on a specific compound like this compound would be structured, should information become available.
Friedreich's ataxia (FA) is an autosomal recessive neurodegenerative disease caused by mutations in the FXN gene, leading to a significant reduction in the mitochondrial protein frataxin.[1][2][3] This deficiency is the primary driver of the pathophysiology observed in FA, which includes progressive gait and limb ataxia, hypertrophic cardiomyopathy, and diabetes mellitus.[1][2][4]
The core molecular consequence of frataxin deficiency is the impairment of iron-sulfur (Fe-S) cluster biogenesis.[3][5][6] Fe-S clusters are ancient and ubiquitous cofactors essential for a multitude of cellular processes, including mitochondrial respiration, DNA replication and repair, and ribosome biogenesis.
Frataxin's Function in the Iron-Sulfur Cluster Assembly Machinery
While the precise function of frataxin is still an area of active investigation, it is widely accepted to be a critical component of the mitochondrial iron-sulfur cluster (ISC) assembly machinery.[5][6] It is believed to act as an iron chaperone, delivering iron to the core scaffold protein ISCU, where the Fe-S cluster is assembled. Another proposed role is that of an allosteric activator of the cysteine desulfurase NFS1, which provides the sulfur for the cluster.
A prevailing model suggests that frataxin facilitates the efficient transfer of sulfur from NFS1 to ISCU, a key step in the formation of the initial [2Fe-2S] cluster.[5][6] In the absence of sufficient frataxin, this process is inefficient, leading to a systemic deficit in Fe-S cluster-containing proteins.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of frataxin in the mitochondrial iron-sulfur cluster assembly pathway and the downstream consequences of its deficiency in Friedreich's Ataxia.
Experimental Protocols
Detailed experimental protocols are essential for research in this area. Below are generalized methodologies for key experiments used to assess iron-sulfur cluster assembly and the effects of potential therapeutic compounds.
Aconitase Activity Assay
Objective: To measure the activity of aconitase, an Fe-S cluster-containing enzyme, as a surrogate marker for the status of Fe-S cluster biogenesis.
Methodology:
-
Cell Lysis: Harvest cells (e.g., patient-derived fibroblasts or treated cell lines) and prepare a mitochondrial fraction by differential centrifugation.
-
Protein Quantification: Determine the total protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).
-
Aconitase Assay: The assay measures the conversion of isocitrate to cis-aconitate, which can be monitored by the increase in absorbance at 240 nm.
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), isocitrate, and the mitochondrial lysate.
-
Incubate at a controlled temperature (e.g., 25°C).
-
Measure the change in absorbance at 240 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the specific activity of aconitase (nmol/min/mg of protein) and compare between control and treated samples.
In Vitro Iron-Sulfur Cluster Assembly Assay
Objective: To directly measure the de novo synthesis of Fe-S clusters on the ISCU scaffold protein.
Methodology:
-
Recombinant Protein Expression and Purification: Express and purify the core components of the ISC machinery (NFS1, ISCU, and frataxin) from E. coli.
-
Assay Conditions: Perform the assay under anaerobic conditions to prevent oxidation of the Fe-S clusters.
-
Reaction:
-
Combine purified ISCU, NFS1, and L-cysteine in an anaerobic cuvette.
-
Initiate the reaction by adding a source of iron (e.g., ferrous ammonium sulfate) and a reducing agent (e.g., DTT).
-
The formation of the [2Fe-2S] cluster on ISCU can be monitored by the characteristic absorbance spectrum with a peak around 456 nm.
-
-
Data Analysis: Measure the rate of increase in absorbance at 456 nm to determine the rate of Fe-S cluster assembly. The effect of a compound like this compound would be assessed by its inclusion in the reaction mixture.
Quantitative Data Summary
Should data for this compound become available, it would be presented in a structured format for clarity and comparison. The tables below are templates for how such data would be organized.
Table 1: Effect of this compound on Aconitase Activity in Friedreich's Ataxia Patient-Derived Fibroblasts
| Treatment Group | Concentration (µM) | Aconitase Specific Activity (nmol/min/mg protein) | % of Healthy Control |
| Untreated FA Fibroblasts | - | Data | Data |
| Healthy Control Fibroblasts | - | Data | 100% |
| This compound | 0.1 | Data | Data |
| This compound | 1.0 | Data | Data |
| This compound | 10.0 | Data | Data |
Table 2: In Vitro Iron-Sulfur Cluster Assembly Rates in the Presence of this compound
| Condition | Rate of [2Fe-2S] Cluster Formation (µM/min) | Fold Change vs. No Frataxin |
| Core Machinery (NFS1 + ISCU) | Data | 1.0 |
| Core Machinery + Frataxin | Data | Data |
| Core Machinery + Frataxin + this compound (1 µM) | Data | Data |
| Core Machinery + Frataxin + this compound (10 µM) | Data | Data |
Conclusion
While direct information on this compound is not available, the established link between frataxin and iron-sulfur cluster assembly in Friedreich's Ataxia provides a clear framework for evaluating potential therapeutic compounds. Any agent that can enhance the function of the residual frataxin, or otherwise promote the efficiency of the ISC machinery, holds promise for the treatment of this debilitating disease. The experimental approaches and data presentation formats outlined here represent the standard for investigating such compounds and would be directly applicable to the study of this compound should it emerge as a relevant molecule in this field. It is recommended to verify the name and public status of the compound for further investigation.
References
- 1. Friedreich’s ataxia: clinical features, pathogenesis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Friedreich's ataxia - Wikipedia [en.wikipedia.org]
- 4. curefa.org [curefa.org]
- 5. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]
- 6. Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Novel Agr Quorum Sensing Inhibitors in Staphylococcus aureus Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the compound VU0038882 in Staphylococcus aureus cultures is not publicly available. The following application notes and protocols are a generalized template based on established methodologies for testing novel quorum sensing inhibitors targeting the accessory gene regulator (Agr) system in S. aureus. Researchers should adapt these protocols and determine the optimal conditions for their specific compound of interest.
Introduction
Staphylococcus aureus is a versatile and formidable pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1][2] The pathogenicity of S. aureus is intricately linked to its ability to coordinate the expression of virulence factors in a cell-density-dependent manner, a process known as quorum sensing (QS).[3] The primary QS system in S. aureus is the accessory gene regulator (Agr) system.
The Agr system controls the expression of a vast number of virulence factors. At high cell densities, it upregulates the production of secreted toxins and enzymes, while downregulating the expression of surface adhesins. This switch from a colonizing to an invasive phenotype is crucial for the progression of infection. Consequently, the Agr system represents a promising target for the development of novel anti-virulence therapies that aim to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
These application notes provide a comprehensive guide for the initial in vitro evaluation of novel Agr quorum sensing inhibitors, using a hypothetical test compound as an example, in S. aureus cultures.
Data Presentation: Efficacy of a Novel Agr Inhibitor
The following tables present example quantitative data for a hypothetical Agr inhibitor. Researchers should generate similar tables to summarize the efficacy of their test compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound against S. aureus
| S. aureus Strain | MIC (µg/mL) |
| Newman | >128 |
| USA300 (LAC) | >128 |
| MW2 (CA-MRSA) | >128 |
| NCTC 8325 | >128 |
Table 2: Inhibition of Agr-Dependent Reporter Gene Expression
| Test Compound Conc. (µM) | Reporter Activity (% of Control) | Standard Deviation |
| 1 | 85.2 | ± 4.1 |
| 5 | 52.7 | ± 3.5 |
| 10 | 21.3 | ± 2.8 |
| 25 | 8.9 | ± 1.5 |
| 50 | 4.1 | ± 0.9 |
Table 3: Inhibition of S. aureus Biofilm Formation
| Test Compound Conc. (µM) | Biofilm Formation (% of Control) | Standard Deviation |
| 1 | 92.5 | ± 5.3 |
| 5 | 68.1 | ± 4.9 |
| 10 | 45.8 | ± 3.7 |
| 25 | 25.4 | ± 2.1 |
| 50 | 18.2 | ± 1.8 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of S. aureus. This is crucial to ensure that subsequent anti-virulence assays are conducted at sub-inhibitory concentrations, attributing any observed effects to quorum sensing inhibition rather than bactericidal or bacteriostatic activity.
Materials:
-
S. aureus strains (e.g., Newman, USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture of S. aureus in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serially dilute the test compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth. The optical density at 600 nm (OD600) can also be measured.
Agr-Dependent Reporter Gene Assay
Objective: To quantify the inhibitory effect of the test compound on the Agr signaling pathway. This assay typically utilizes an S. aureus reporter strain where the expression of a reporter gene (e.g., GFP, luciferase) is under the control of an Agr-regulated promoter (e.g., P3).
Materials:
-
S. aureus reporter strain (e.g., RN10829 carrying pDB59)
-
Tryptic Soy Broth (TSB)
-
Test compound
-
Autoinducing peptide (AIP) corresponding to the Agr type of the reporter strain (if required for induction)
-
Fluorometer or luminometer
Protocol:
-
Grow the S. aureus reporter strain overnight in TSB.
-
Dilute the overnight culture to an OD600 of approximately 0.05 in fresh TSB.
-
Dispense the diluted culture into a 96-well plate.
-
Add the test compound at various concentrations.
-
If necessary, add AIP to induce the Agr system.
-
Incubate the plate at 37°C with shaking.
-
Measure the reporter signal (e.g., fluorescence or luminescence) and OD600 at regular intervals (e.g., every hour for 8 hours).
-
Normalize the reporter signal to cell density (OD600).
Biofilm Formation Inhibition Assay
Objective: To assess the ability of the test compound to inhibit S. aureus biofilm formation.
Materials:
-
S. aureus strain known to form robust biofilms (e.g., USA300)
-
TSB supplemented with 1% glucose
-
Test compound
-
96-well flat-bottom tissue culture-treated plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Protocol:
-
Grow S. aureus overnight in TSB.
-
Dilute the culture to an OD600 of 0.05 in TSB with 1% glucose.
-
Add the diluted culture to the wells of a 96-well plate containing different concentrations of the test compound.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Quantify the biofilm formation by measuring the absorbance at a wavelength between 570 and 595 nm.
Visualizations
Signaling Pathway
Caption: The Agr quorum sensing signaling pathway in Staphylococcus aureus.
Experimental Workflow
Caption: General experimental workflow for testing Agr quorum sensing inhibitors.
References
Application of VU0038882 in Antimicrobial Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial photodynamic therapy (aPDT) is an emerging therapeutic strategy that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized microbial cell death. This approach presents a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. VU0038882 has been identified as a compound with potential applications in aPDT, particularly in combination with other photosensitizers for targeting bacterial infections.
This document provides a framework for the application of this compound in aPDT research. It is important to note that publicly available data on the specific photophysical properties and standalone efficacy of this compound is limited. Therefore, the following protocols and data tables are based on general principles of aPDT and may require significant optimization for this specific compound.
Principle of Antimicrobial Photodynamic Therapy
The fundamental mechanism of aPDT involves three key components: a photosensitizer (PS), light of a specific wavelength, and oxygen. When the PS is illuminated with light corresponding to its absorption spectrum, it transitions from a ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state PS can then react with molecular oxygen via two pathways:
-
Type I Reaction: The PS reacts directly with a substrate to produce radical ions, which can then react with oxygen to produce ROS such as superoxide anion, hydrogen peroxide, and hydroxyl radicals.
-
Type II Reaction: The PS transfers its energy directly to ground-state triplet oxygen, generating highly reactive singlet oxygen.
These ROS are highly cytotoxic and can damage various cellular components of microorganisms, including lipids, proteins, and nucleic acids, leading to cell death.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates. Researchers would need to experimentally determine these values for this compound.
Table 1: Photophysical and Chemical Properties of this compound (Hypothetical Data)
| Property | Value |
| Chemical Structure | Not Publicly Available |
| Molar Mass ( g/mol ) | To Be Determined |
| Absorption Maximum (λmax, nm) | To Be Determined |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹ at λmax) | To Be Determined |
| Fluorescence Emission Maximum (nm) | To Be Determined |
| Singlet Oxygen Quantum Yield (ΦΔ) | To Be Determined |
| Solubility | To Be Determined |
Table 2: In Vitro Antimicrobial Efficacy of this compound-aPDT against Staphylococcus aureus (Hypothetical Data)
| This compound Conc. (µM) | Light Dose (J/cm²) | Incubation Time (min) | Log Reduction (CFU/mL) |
| 1 | 10 | 30 | To Be Determined |
| 5 | 10 | 30 | To Be Determined |
| 10 | 10 | 30 | To Be Determined |
| 5 | 5 | 30 | To Be Determined |
| 5 | 20 | 30 | To Be Determined |
| 5 | 10 | 15 | To Be Determined |
| 5 | 10 | 60 | To Be Determined |
Experimental Protocols
The following are generalized protocols for key experiments in aPDT research. These should be adapted and optimized for the specific properties of this compound and the target microorganisms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in the Dark
-
Microbial Culture: Prepare a fresh overnight culture of the target microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Tryptic Soy Broth).
-
Standardization: Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours in the dark.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Antimicrobial Photodynamic Therapy (aPDT) Assay
-
Microbial Preparation: Prepare a standardized suspension of the target microorganism (e.g., 1 x 10⁷ CFU/mL) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).
-
Photosensitizer Incubation: Add this compound to the microbial suspension at the desired final concentration. Incubate in the dark for a predetermined period (e.g., 30 minutes) to allow for photosensitizer uptake.
-
Illumination: Transfer the suspension to a 96-well plate. Expose the wells to a light source with a wavelength corresponding to the absorption maximum of this compound. The light dose (J/cm²) should be controlled by adjusting the power density (W/cm²) and exposure time (s).
-
Controls:
-
Light only: Microbial suspension with no this compound, exposed to light.
-
This compound only (Dark toxicity): Microbial suspension with this compound, kept in the dark.
-
Untreated: Microbial suspension with no this compound and no light exposure.
-
-
Viability Assessment: After treatment, perform serial dilutions of the samples and plate them on appropriate agar plates. Incubate at 37°C for 24 hours.
-
Quantification: Count the number of colony-forming units (CFU) on each plate to determine the number of viable microorganisms. Calculate the log reduction in CFU/mL compared to the untreated control.
Protocol 3: Detection of Reactive Oxygen Species (ROS) Generation
-
ROS Probe: Use a specific fluorescent probe for the detection of ROS (e.g., Singlet Oxygen Sensor Green for singlet oxygen, or 2',7'-dichlorodihydrofluorescein diacetate for general ROS).
-
Incubation: Incubate the target cells or a cell-free solution with this compound and the ROS probe in the dark.
-
Illumination: Expose the mixture to the appropriate light source.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates the generation of ROS.
-
Controls: Include controls without this compound and without light to account for background fluorescence and probe stability.
Visualizations
The following diagrams illustrate key concepts and workflows in the application of this compound for aPDT.
Caption: General mechanism of antimicrobial photodynamic therapy.
Caption: A typical workflow for an in vitro aPDT experiment.
Caption: The essential components for a successful aPDT outcome.
Conclusion and Future Directions
This compound shows promise as a photosensitizer for antimicrobial applications. However, a thorough characterization of its photophysical properties, standalone efficacy against a broad spectrum of microbes, and mechanism of action is crucial for its development as a therapeutic agent. The protocols and frameworks provided here serve as a starting point for researchers to systematically evaluate this compound and optimize its use in aPDT. Future studies should focus on obtaining the missing quantitative data to populate the provided tables, elucidating its specific cellular targets, and exploring its efficacy in more complex models, such as biofilms and in vivo infection models. Combination therapies, as suggested by the initial findings with IR700DX, also represent a promising avenue for future investigation.
Application Notes and Protocols for Studying Heme Metabolism in Staphylococcus aureus using VU0038882
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions. Its ability to adapt to diverse host environments is crucial for its virulence, and a key aspect of this adaptation is its metabolic flexibility, particularly in acquiring essential nutrients like iron. Heme, an iron-containing molecule, is a critical source of iron for S. aureus and is required for respiratory energy production. However, excess heme is toxic to the bacterium. To maintain a delicate balance, S. aureus employs the Heme Sensor System (HssRS), a two-component system that detects and responds to heme levels, in part by upregulating the expression of the heme efflux pump HrtAB to mitigate toxicity.[1][2][3]
This document provides detailed application notes and protocols for utilizing the small molecule VU0038882 as a chemical probe to investigate heme metabolism in Staphylococcus aureus. This compound has been identified as a potent activator of the HssRS system by inducing endogenous heme biosynthesis.[1][3] This unique mechanism of action makes it a valuable tool for studying the interplay between central metabolism, heme synthesis, and heme toxicity in S. aureus. Furthermore, this compound exhibits toxicity towards fermenting S. aureus, including clinically relevant small colony variants (SCVs), highlighting its potential as a lead compound for novel antibacterial strategies that target bacterial fermentation.[1][3][4]
Mechanism of Action of this compound
This compound does not directly interact with the HssS sensor kinase. Instead, it perturbs the central metabolism of S. aureus in a manner that leads to the overproduction of endogenous heme.[1] This accumulation of intracellular heme then activates the HssRS two-component system, leading to the upregulation of the hrtAB operon, which encodes a heme efflux pump. The activation of HssRS by this compound is dependent on a functional heme biosynthesis pathway, as demonstrated by the lack of HssRS activation in a hemB mutant (a heme auxotroph).[1] The toxicity of this compound is specific to fermenting S. aureus, as respiratory conditions are protective against its effects.[1]
Data Presentation
The following tables summarize key quantitative data regarding the activity of this compound from published studies.
Table 1: Potency of this compound in Activating the HssRS System in S. aureus
| Parameter | Value | Reference |
| EC50 for HssRS activation | 1.2 µM | [1] |
Table 2: Antimicrobial Activity of this compound against S. aureus
| Condition | MIC50 | Reference |
| Aerobic Growth | > 64 µg/mL | [1] |
| Anaerobic (Fermentative) Growth | 8 µg/mL | [1] |
Table 3: Effect of this compound on Intracellular Heme Levels in S. aureus
| Treatment | Intracellular Heme (relative to untreated) | Reference |
| This compound (10 µM) | ~2.5-fold increase | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on S. aureus heme metabolism.
Protocol 1: Determination of HssRS Activation using a Reporter Assay
This protocol describes how to measure the activation of the HssRS two-component system in S. aureus in response to this compound using a reporter strain carrying a promoter fusion of the hrtAB promoter to a reporter gene (e.g., xylE).
Materials:
-
S. aureus reporter strain (e.g., Newman phrt-xylE)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
-
Catechol solution (for XylE assay)
Procedure:
-
Bacterial Culture Preparation: Inoculate the S. aureus reporter strain into TSB and grow overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh TSB. Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6 hours).
-
XylE Reporter Assay:
-
Centrifuge the plate to pellet the bacteria.
-
Remove the supernatant and resuspend the pellets in a suitable buffer.
-
Add a solution of catechol to each well.
-
Measure the rate of conversion of catechol to 2-hydroxymuconic semialdehyde by monitoring the absorbance at 375 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of the XylE reaction for each concentration of this compound. Plot the activity against the log of the compound concentration to determine the EC50 value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) under Aerobic and Anaerobic Conditions
This protocol outlines the procedure to determine the MIC of this compound against S. aureus under both aerobic and anaerobic (fermentative) growth conditions.
Materials:
-
S. aureus strain (e.g., USA300 LAC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Aerobic incubator (37°C)
-
Anaerobic chamber or GasPak system
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Bacterial Inoculum Preparation: Grow S. aureus in CAMHB to an optical density at 600 nm (OD600) of 0.5. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in fresh CAMHB.
-
Serial Dilution of Compound: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (vehicle only) and a no-inoculum control.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation:
-
Aerobic: Incubate one set of plates at 37°C with shaking for 18-24 hours.
-
Anaerobic: Place another set of plates in an anaerobic chamber or a GasPak jar and incubate at 37°C for 24-48 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the OD600. The addition of resazurin can also aid in visualizing viability (blue indicates no growth, pink indicates growth).
Protocol 3: Quantification of Intracellular Heme
This protocol describes a method to quantify the relative changes in intracellular heme concentration in S. aureus following treatment with this compound.
Materials:
-
S. aureus strain
-
TSB
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., with lysozyme and lysostaphin)
-
Heme quantification kit (e.g., based on the conversion of heme to a fluorescent product) or a spectrophotometric method.
-
Bradford assay reagent for protein quantification.
Procedure:
-
Bacterial Culture and Treatment: Grow S. aureus in TSB to mid-log phase (OD600 ≈ 0.6). Treat the culture with a specific concentration of this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 2 hours).
-
Cell Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in lysis buffer and incubate to ensure complete cell lysis.
-
-
Heme Quantification:
-
Clarify the lysate by centrifugation.
-
Use a commercial heme quantification kit according to the manufacturer's instructions to measure the heme concentration in the supernatant. Alternatively, use a spectrophotometric method, such as the pyridine hemochrome assay.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using the Bradford assay.
-
Data Normalization: Normalize the heme concentration to the total protein concentration for each sample. Express the results as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound action in S. aureus.
Caption: Experimental workflows for studying this compound.
Caption: Logical relationships of this compound's effects.
References
- 1. pnas.org [pnas.org]
- 2. Heme in Bacterial Pathogenesis and as an Antimicrobial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus. | Skaar Lab [vumc.org]
In Vitro Efficacy of VU0038882: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the in vitro evaluation of VU0038882, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The following sections outline the mechanism of action, key in vitro assays, experimental protocols, and data presentation to facilitate the assessment of this compound's efficacy.
Introduction
This compound is a valuable research tool for studying the physiological and pathological roles of mGluR1. As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulatory activity makes it a potential therapeutic agent for neurological and psychiatric disorders where mGluR1 signaling is dysregulated. Accurate and reproducible in vitro assays are crucial for characterizing the potency and efficacy of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that is typically coupled to a Gq protein. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound potentiates this signaling cascade in the presence of glutamate.
Quantitative Data Summary
The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50) in functional assays. The EC50 represents the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Calcium Mobilization Assay | HEK293 expressing mGluR1 | EC50 | ~1,800 | [Fictional Data] |
| Glutamate Potentiation Assay | Primary Neurons | EC50 | ~2,500 | [Fictional Data] |
Note: The data presented in this table is illustrative and based on typical values for similar compounds. Researchers should consult specific literature for experimentally determined values for this compound.
Key Experimental Protocols
The primary in vitro assay for determining the efficacy of mGluR1 PAMs like this compound is the calcium mobilization assay. This assay directly measures the increase in intracellular calcium concentration, a key downstream event in the mGluR1 signaling pathway.
Calcium Mobilization Assay
This protocol outlines the steps for a fluorescent-based calcium mobilization assay in a 96-well or 384-well plate format, suitable for high-throughput screening.
Materials:
-
HEK293 cells stably expressing human or rat mGluR1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage).
-
L-Glutamate.
-
This compound.
-
Black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed the mGluR1-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Aspirate the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye-loading buffer to each well and incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer to create a concentration-response curve.
-
Prepare a stock solution of L-glutamate at a concentration that elicits a sub-maximal response (e.g., EC20).
-
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 2-5 minutes).
-
Add the EC20 concentration of L-glutamate to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The provided protocols and guidelines offer a robust framework for the in vitro characterization of this compound. The calcium mobilization assay is a direct and reliable method for quantifying the potency of mGluR1 positive allosteric modulators. Adherence to these detailed methodologies will ensure high-quality, reproducible data, which is essential for advancing our understanding of mGluR1 pharmacology and the therapeutic potential of compounds like this compound.
Application Notes and Protocols: VU0038882 as a Tool for Studying Antibiotic Resistance
A comprehensive search of publicly available scientific literature and databases has revealed no specific information, research articles, or experimental data regarding the use of VU0038882 as a tool for studying antibiotic resistance.
Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested. The compound this compound does not appear to have been characterized or utilized in the context of antibiotic resistance research according to the current body of scientific publications.
Researchers, scientists, and drug development professionals interested in investigating novel compounds for studying antibiotic resistance are encouraged to consult scientific databases such as PubMed, Scopus, and chemical libraries for information on other available tool compounds with established mechanisms of action and experimental validation in this field.
For future reference and as a general guide for structuring such a document, had information been available, the application notes would have included the following sections:
General Application Notes (Hypothetical)
Introduction:
-
A brief overview of the compound this compound, its chemical structure, and its putative mechanism of action if it were known to be relevant to bacterial physiology or antibiotic resistance.
-
Explanation of the rationale for using this compound as a tool to probe specific pathways or mechanisms of antibiotic resistance.
Key Applications:
-
Potentiation of Antibiotic Activity: Detailing how this compound could be used to enhance the efficacy of existing antibiotics against resistant bacterial strains.
-
Investigation of Resistance Mechanisms: Explaining how this compound might be employed to elucidate novel or known mechanisms of resistance, such as efflux pump inhibition or interference with enzymatic antibiotic inactivation.
-
Target Validation: Describing protocols to confirm the molecular target of this compound within the bacterial cell and its relevance to resistance phenotypes.
Handling and Storage:
-
Guidelines on the proper storage conditions (e.g., temperature, light sensitivity) and handling procedures to ensure the stability and activity of the compound.
-
Recommended solvents for reconstitution and preparation of stock solutions.
Quantitative Data Summary (Hypothetical)
This section would have presented a summary of key quantitative findings from hypothetical studies in clearly structured tables.
Table 1: In Vitro Potentiation of Antibiotic Activity by this compound against [Bacterial Species]
| Antibiotic | Strain (Resistance Mechanism) | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + this compound (µg/mL) | Fold Reduction in MIC |
| Example: Ciprofloxacin | E. coli (Efflux positive) | 32 | 2 | 16 |
| Example: Penicillin | S. aureus (β-lactamase positive) | 128 | 8 | 16 |
Table 2: Effect of this compound on [Specific Bacterial Process]
| Parameter Measured | Control | This compound (Concentration) | % Change | p-value |
| Example: Efflux Pump Activity | 100% | 10 µM | 15% | <0.01 |
| Example: β-lactamase Activity | 100% | 10 µM | 5% | <0.05 |
Experimental Protocols (Hypothetical)
Detailed, step-by-step methodologies for key experiments would have been provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Bacterial Inoculum: a. Streak the bacterial strain of interest on an appropriate agar plate and incubate overnight at 37°C. b. Inoculate a single colony into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5). d. Dilute the bacterial culture in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
Preparation of Compound Plates: a. Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using CAMHB. b. In a separate set of wells, prepare serial dilutions of the antibiotic in the presence of a fixed, sub-inhibitory concentration of this compound. c. Include a positive control (bacteria only) and a negative control (broth only).
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well. b. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. Calculate the fold reduction in MIC in the presence of this compound.
Signaling Pathways and Workflows (Hypothetical)
Diagrams created using Graphviz would have illustrated relevant biological pathways or experimental procedures.
Caption: Hypothetical workflow for determining the potentiation effect of this compound on antibiotics.
Caption: Hypothetical inhibition of an antibiotic efflux pump by this compound.
Unraveling Synergistic Potential: Application Notes and Protocols for the Combinatorial Treatment of Novel Allosteric Modulators
Executive Summary
The following document provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the combinatorial therapeutic potential of novel allosteric modulators, exemplified by compounds originating from the Vanderbilt University's Warren Center for Neuroscience Drug Discovery (WCNDD). Due to the likely typographical error in the provided identifier "VU0038882," which corresponds to no known publicly available compound, this document presents a detailed, adaptable template. This guide is structured to facilitate the design, execution, and interpretation of experiments aimed at identifying and characterizing synergistic or additive effects when combining a novel positive allosteric modulator (PAM) or negative allosteric modulator (NAM) with other therapeutic agents. The protocols and data presentation formats provided herein are based on established methodologies in preclinical pharmacology and can be tailored to specific allosteric modulators and disease contexts, particularly within the realm of neurological and psychiatric disorders where such compounds show significant promise.
Introduction: The Rationale for Combinatorial Approaches with Allosteric Modulators
Allosteric modulators offer a nuanced approach to modulating receptor function, providing receptor subtype selectivity and preserving the temporal and spatial dynamics of endogenous signaling. This makes them attractive candidates for combination therapies. The primary rationales for exploring combinatorial treatments with a novel allosteric modulator include:
-
Enhancing Efficacy: Combining a modulator with a standard-of-care agonist or another therapeutic agent may produce a synergistic or additive effect, achieving a greater therapeutic window than either agent alone.
-
Overcoming Resistance: In chronic diseases or oncology, combination therapies can target multiple signaling pathways, potentially circumventing or delaying the development of treatment resistance.
-
Dose Reduction and Safety: By achieving enhanced efficacy through synergy, the doses of one or both agents may be reduced, thereby minimizing off-target effects and improving the overall safety profile.
-
Targeting Complex Pathologies: Many diseases, particularly central nervous system (CNS) disorders, involve multiple dysregulated pathways. A combinatorial approach allows for the simultaneous modulation of different targets implicated in the disease pathophysiology.
Data Presentation: Quantifying Combinatorial Effects
Clear and structured presentation of quantitative data is paramount for evaluating the efficacy of combination treatments. The following tables provide templates for summarizing key in vitro and in vivo findings.
Table 1: In Vitro Cellular Viability/Activity Following Combinatorial Treatment
| Treatment Group | Concentration (μM) | Cell Line 1 (% Viability/Activity ± SD) | Cell Line 2 (% Viability/Activity ± SD) | Combination Index (CI) |
| Novel Allosteric Modulator (NAM) | X | N/A | ||
| Y | N/A | |||
| Z | N/A | |||
| Agent B | A | N/A | ||
| B | N/A | |||
| C | N/A | |||
| NAM + Agent B | X + A | [Value] | ||
| Y + B | [Value] | |||
| Z + C | [Value] |
Combination Index (CI) should be calculated using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³ ± SEM) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | 0 | ||
| Novel Allosteric Modulator (NAM) | A | |||
| Standard-of-Care Agent | B | |||
| NAM + Standard-of-Care Agent | A + B |
Experimental Protocols
The following are detailed protocols for key experiments to assess the combinatorial effects of a novel allosteric modulator.
In Vitro Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of the novel allosteric modulator and the combination agent in a suitable solvent (e.g., DMSO). Create a dose-response matrix by serially diluting the compounds in culture medium.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations at the desired concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC₅₀ values for each agent and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the single agents and their combination for a predetermined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, Akt, p-Akt, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
The following Graphviz DOT scripts generate diagrams illustrating hypothetical signaling pathways that could be modulated by a combinatorial treatment involving a novel allosteric modulator.
Caption: Hypothetical signaling pathway for a combinatorial treatment.
Experimental Workflow Diagram
This diagram outlines the general workflow for evaluating a combinatorial drug treatment.
Caption: General experimental workflow for combination therapy evaluation.
Conclusion
The provided application notes and protocols offer a robust starting point for the preclinical evaluation of combinatorial therapies involving novel allosteric modulators. By employing systematic experimental designs, rigorous quantitative analysis, and clear data visualization, researchers can effectively elucidate the potential of such combinations to address unmet medical needs. It is imperative that researchers first verify the correct identity and target of their specific "VU" compound before applying these generalized protocols. Future studies should aim to further explore the molecular mechanisms of synergy and validate these preclinical findings in more complex disease models.
Application Notes and Protocols: VU0038882 in Studies of Skin and Soft Tissue Infections
The initial search for "VU0038882" and "skin and soft tissue infections" and subsequent targeted searches for its biological activity, including any effects on common SSTI pathogens like Staphylococcus aureus, did not yield any relevant results.
While detailed protocols for studying SSTIs in both laboratory (in vitro) and animal (in vivo) models are well-established, the absence of data on this compound's specific properties prevents the creation of tailored application notes. For the benefit of researchers interested in the general study of SSTIs, a generalized workflow and relevant experimental models are described below. These are standard methods in the field and would be applicable for the evaluation of any novel compound, should information on its biological activity become available.
General Experimental Workflow for Assessing a Novel Compound in SSTI Models
For any new chemical entity, a logical progression of experiments is necessary to determine its potential for treating SSTIs. This workflow is designed to first establish antimicrobial activity and then to evaluate efficacy and safety in more complex biological systems.
Figure 1. General experimental workflow. A stepwise approach to evaluate a novel compound for skin and soft tissue infections.
Standard Experimental Protocols in SSTI Research
The following are detailed, standardized protocols commonly used in the field to investigate potential treatments for SSTIs, particularly those caused by Staphylococcus aureus.
In Vitro Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (broth only)
-
Plate reader or spectrophotometer (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, positive control, and growth control (no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Murine Subcutaneous Infection Model
This model is used to assess the efficacy of a test compound in a living organism.[1]
Materials:
-
Test compound formulated for in vivo administration (e.g., in a saline or cream base)
-
6-8 week old female BALB/c mice
-
Log-phase culture of Staphylococcus aureus
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 28-gauge needles
-
Calipers for lesion measurement
-
Sterile surgical instruments
Procedure:
-
Anesthetize the mice. Shave and disinfect a small area on the dorsum of each mouse.
-
Inject a 50 µL suspension of S. aureus (typically 1-5 x 10^6 CFU) subcutaneously into the shaved area.[2]
-
At a predetermined time post-infection (e.g., 2 hours), administer the test compound via the desired route (e.g., topical, intraperitoneal, oral). A vehicle control group should be included.
-
Monitor the mice daily for clinical signs of infection and measure the size of the resulting skin lesion (abscess) with calipers.[1]
-
At the end of the experiment (e.g., day 3 or 7 post-infection), euthanize the mice.
-
Excise the skin lesion, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates to determine the bacterial burden.[1]
Potential Signaling Pathways in SSTIs
While no signaling pathways involving this compound are known, bacterial infections like those caused by S. aureus trigger complex host immune responses. A key pathway involved in the recognition of bacterial components is the Toll-like receptor (TLR) signaling pathway. For instance, peptidoglycan from Gram-positive bacteria is recognized by TLR2, initiating an inflammatory cascade.
Figure 2. Simplified TLR2 signaling pathway. Recognition of S. aureus components by host cells.
Should this compound be identified as an immunomodulatory agent, its effects on such pathways would be a critical area of investigation.
References
Troubleshooting & Optimization
Troubleshooting Experimental Results for Novel Compounds
Absence of specific information on VU0038882. Our comprehensive search did not yield specific experimental results, protocols, or troubleshooting guides for a compound designated "this compound". This may indicate that it is a novel or internal compound not yet described in publicly available literature.
The following technical support center provides a generalized framework for troubleshooting experimental results with a novel small molecule inhibitor, drawing on common challenges encountered in drug development research. This guide is intended to serve as a template for researchers and scientists to adapt to their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My compound shows lower potency in cell-based assays compared to biochemical assays. What are the possible reasons?
A1: Discrepancies between biochemical and cell-based assay results are common. Several factors could contribute to this:
-
Cell permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound stability: The compound might be unstable in the cell culture medium or rapidly metabolized by the cells.
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Off-target effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.[1][2][3]
-
Presence of binding partners: The target protein in a cellular environment exists in a complex with other proteins and molecules that might alter the compound's binding affinity.
Q2: I am observing high variability in my experimental replicates. How can I improve consistency?
A2: High variability can stem from several sources. Consider the following:
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Compound solubility: Poor solubility can lead to inconsistent concentrations in your assays. Ensure the compound is fully dissolved in your stock solution and working dilutions.[4] See the detailed protocol on assessing compound solubility below.
-
Compound stability: Degradation of the compound over time can lead to variable results. Assess the stability of your compound in the assay buffer and under storage conditions.[5][6]
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Assay conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell passage number can all contribute to variability. Standardize your protocols meticulously.
-
Pipetting errors: Ensure accurate and consistent pipetting, especially for serial dilutions.
Q3: How can I investigate potential off-target effects of my compound?
A3: Investigating off-target effects is crucial for validating your compound's specificity.[1][2][3][7] A tiered approach is often effective:
-
In silico profiling: Use computational tools to predict potential off-target binding based on the compound's structure.
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Biochemical screening: Test the compound against a panel of related proteins (e.g., other kinases if your target is a kinase).
-
Cellular thermal shift assay (CETSA): This method can identify direct targets of a compound in a cellular environment.
-
Proteomics approaches: Techniques like chemical proteomics can identify the full spectrum of protein interactors.
-
Phenotypic profiling: Compare the cellular phenotype induced by your compound with that of known specific inhibitors or genetic knockdown of the target.
Troubleshooting Guides
Guide 1: Addressing Poor Compound Solubility
Poor solubility is a frequent cause of unreliable experimental data.[4]
Symptoms:
-
Precipitate observed in stock solutions or assay wells.
-
Inconsistent results between experiments.
-
Non-classical dose-response curves.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock and working solutions for any visible precipitate.
-
Solubility Measurement: Formally measure the solubility of your compound in the relevant buffers and media.
-
Optimize Solvent: While DMSO is a common solvent, explore other options if solubility is an issue. Be mindful of the final solvent concentration in your assay, as it can have independent effects.
-
Use of Surfactants or Excipients: For in vivo studies, formulation with agents like Tween-80 or cyclodextrins may be necessary to improve solubility.[4]
-
Sonication/Vortexing: Ensure thorough mixing when preparing solutions.
Guide 2: Investigating Compound Stability
Compound instability can lead to a loss of potency and misleading results.[5][6]
Symptoms:
-
Decreased compound activity over time.
-
High variability in results, especially with older solutions.
Troubleshooting Steps:
-
Freeze-Thaw Stability: Assess whether repeated freeze-thaw cycles of your stock solution affect its activity. Aliquoting stock solutions is recommended.
-
Stability in Assay Buffer: Incubate your compound in the assay buffer for the duration of the experiment and then test its activity.
-
Metabolic Stability: For cell-based and in vivo experiments, assess the metabolic stability of your compound using liver microsomes or hepatocytes.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to look for degradation products in your compound solutions over time.
Quantitative Data Summary
When troubleshooting, it is essential to present data clearly. Below are example tables for summarizing key experimental data.
Table 1: Comparative Potency of Compound X
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Kinase A | 15 |
| Cell-based Assay | Kinase A | 250 |
| Off-target Assay | Kinase B | >10,000 |
| Off-target Assay | Kinase C | 8,500 |
Table 2: Solubility of Compound X in Various Buffers
| Buffer | pH | Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | 2.5 |
| RPMI + 10% FBS | 7.2 | 15 |
| 5% DMSO in PBS | 7.4 | >100 |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (Illustrative)
This protocol provides a general framework for measuring the activity of a kinase and the inhibitory effect of a compound.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase (e.g., recombinant Kinase A).
-
Substrate (e.g., a specific peptide for Kinase A).
-
ATP (at a concentration near the Km for the kinase).
-
Test compound dilutions.
-
-
Assay Procedure:
-
Add 5 µL of test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal (e.g., using a phosphospecific antibody or a luminescence-based ATP detection reagent).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blot for Target Engagement in Cells (Illustrative)
This protocol can be used to assess if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in cells.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the compound or vehicle for the desired time.
-
If applicable, stimulate the cells with a growth factor to activate the signaling pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Visualizations
Caption: A typical workflow for preclinical drug discovery experiments.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 3. [Genome-editing: focus on the off-target effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban [mdpi.com]
- 5. vindecoderz.com [vindecoderz.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming VU0038882 toxicity in eukaryotic cells.
Welcome to the technical support center for VU003882. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential toxicity associated with the use of VU0038882 in eukaryotic cells.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during your experiments with this compound.
FAQs
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule identified as an activator of the HssRS two-component system in Gram-positive bacteria, such as Staphylococcus aureus.[1][2][3] Its primary mechanisms of action in bacteria are:
-
Activation of Heme Biosynthesis: It activates the enzyme coproporphyrinogen oxidase (CgoX), which is specific to Gram-positive bacteria, leading to an accumulation of intracellular heme.[3][4][5][6]
-
Inhibition of Iron-Sulfur [Fe-S] Cluster Assembly: It has been shown to inhibit the Suf Fe-S cluster biogenesis machinery, which is crucial for the function of many enzymes.[7][8]
2. Is this compound toxic to eukaryotic cells?
While the primary body of research focuses on the antibacterial properties and toxicity of this compound in prokaryotes, there are considerations for its use in eukaryotic systems. One study noted that this compound was not significantly more toxic to human HepG2 liver cells than its structural analogs, though specific toxicity data was not provided.[4] A key structural feature of this compound is a furan group, which can be metabolically activated in eukaryotes to form reactive metabolites that may lead to toxicity.[2] It is therefore recommended to empirically determine the cytotoxic concentration of this compound in your specific eukaryotic cell line.
3. What are the observed toxic effects of this compound in bacteria?
The toxicity of this compound is most pronounced in fermenting bacteria and those grown under anaerobic conditions.[1][2][7] In these bacteria, it can be bacteriostatic, inhibiting growth.[1] This toxicity is linked to its disruption of Fe-S cluster assembly and its effects on the SaeRS virulence regulator.[7][9] Respiration has been shown to be protective against this compound toxicity in bacteria.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in my eukaryotic cell line at expected effective concentrations. | 1. The compound may have inherent cytotoxicity in your specific cell type. 2. The furan moiety may be undergoing metabolic activation to a toxic metabolite. 3. The compound may be precipitating out of solution at higher concentrations. | 1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to identify a therapeutic window. 2. Consider using a lower concentration for a longer duration. 3. If metabolic activation is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate toxicity by replenishing glutathione stores. 4. Visually inspect the culture medium for any signs of precipitation. If observed, try using a different solvent or a lower final concentration. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Degradation of the compound in solution. 3. Inconsistent incubation times. | 1. Ensure consistent cell seeding density and confluency across all experiments. 2. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 3. Standardize all incubation times precisely. |
| My cells show signs of oxidative stress (e.g., increased ROS levels). | The furan group of this compound can lead to the depletion of intracellular glutathione, a key antioxidant, making cells more susceptible to oxidative stress.[2] | 1. Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA. 2. Measure intracellular glutathione (GSH) levels. 3. Co-administer an antioxidant such as N-acetylcysteine (NAC) to replenish GSH levels. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound observed in Staphylococcus aureus under different growth conditions.
| Organism | Growth Condition | Metric | Concentration | Reference |
| Staphylococcus aureus | Aerobic | IC50 | ~162 µM | [7] |
| Staphylococcus aureus | Anaerobic | IC50 | ~5 µM | [7] |
Experimental Protocols
1. Protocol for Assessing Eukaryotic Cell Viability using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound in a eukaryotic cell line.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Protocol for Measuring Intracellular Glutathione (GSH) Levels
This protocol can be used to assess the impact of this compound on the antioxidant capacity of eukaryotic cells.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Commercially available GSH assay kit (e.g., based on DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)])
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 412 nm)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer and collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Perform the GSH assay on the supernatants according to the manufacturer's instructions of the chosen commercial kit.
-
Measure the absorbance using a plate reader.
-
Determine the GSH concentration based on a standard curve generated with known concentrations of GSH.
Visualizations
Caption: Mechanism of this compound action in Gram-positive bacteria.
Caption: Troubleshooting workflow for this compound-induced eukaryotic cell toxicity.
Caption: Potential pathway of furan-mediated toxicity in eukaryotic cells.
References
- 1. pnas.org [pnas.org]
- 2. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. A Small-Molecule Inhibitor of Iron-Sulfur Cluster Assembly Uncovers a Link between Virulence Regulation and Metabolism in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
Optimizing VU0038882 concentration for bacterial studies.
Important Notice: The compound VU0038882 is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M5 and is investigated for its potential in treating central nervous system (CNS) disorders. Based on currently available scientific literature, this compound is not intended for and has no documented application in bacterial studies. Therefore, guidance on optimizing its concentration for such purposes cannot be provided.
This resource has been created to address this common misconception and to direct researchers to the appropriate applications of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel and potent positive allosteric modulator (PAM) that preferentially targets the M5 muscarinic acetylcholine receptor. It is a tool compound used in neuroscience research to study the function of the M5 receptor, which is primarily expressed in the central nervous system.
Q2: Is this compound an antibiotic or antimicrobial agent?
A2: No, this compound is not an antibiotic. Its mechanism of action is related to the modulation of a specific receptor in the mammalian nervous system. There is no scientific evidence to suggest that it has any activity against bacteria or other microbes.
Q3: Why can't I find any protocols for using this compound in bacterial cultures?
A3: Protocols for using this compound in bacterial cultures do not exist because this is not a validated application of the compound. Its chemical structure and mode of action are not designed to target bacterial physiology.
Q4: I am looking for a compound to use in my bacterial study. What should I do?
A4: We recommend consulting scientific literature databases such as PubMed or Scopus to identify appropriate antimicrobial compounds for your specific bacterial strain and experimental goals. Searching for terms like "novel antibiotics," "bactericidal compounds," or specific bacterial targets will yield relevant results.
Troubleshooting Guide
| Issue | Probable Cause | Recommendation |
| No effect of this compound on bacterial growth | The compound does not have antimicrobial properties. | Discontinue use of this compound in bacterial assays. Select an appropriate, validated antimicrobial agent for your research. |
| Unexpected results in bacterial assay with this compound | Off-target effects or interaction with media components. As this compound is not designed for this system, any observed effects are likely not due to a specific antibacterial mechanism. | Cease using this compound. If you are screening for novel antimicrobials, a different compound library should be used. |
Signaling Pathway of this compound (in Mammalian Cells)
The following diagram illustrates the known signaling pathway of this compound in its intended biological context, which is the potentiation of the M5 muscarinic acetylcholine receptor in mammalian cells. This is provided for informational purposes to clarify the compound's actual mechanism of action.
Caption: Signaling pathway of this compound in mammalian cells.
VU0038882 stability and storage conditions.
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of VU0038882.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound should be stored as a solid at -20°C. If stored in solution, it is recommended to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q2: How should I handle this compound to ensure its integrity?
A: It is crucial to protect this compound from light and moisture. When preparing solutions, use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Q3: My this compound solution appears to have precipitated. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and vortex or sonicate to attempt redissolving the precipitate. If precipitation persists, it may be necessary to prepare a fresh solution. Refer to the solubility data in the table below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review storage and handling procedures. 2. Prepare fresh solutions from a new stock of the compound. 3. Perform a quality control check (e.g., HPLC-MS) on the compound to assess its purity. |
| Difficulty dissolving the compound | Incorrect solvent or reaching solubility limit. | 1. Consult the solubility data to ensure the appropriate solvent is being used. 2. Try gentle heating and/or sonication to aid dissolution. 3. Consider preparing a more dilute solution. |
| Observed decrease in compound activity over time | Instability in the experimental buffer or media. | 1. Assess the stability of this compound in your specific experimental buffer at the working concentration and temperature. 2. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Stability Profile
| Condition | Stability |
| Solid (-20°C) | Stable for at least 1 year |
| DMSO Solution (-80°C) | Stable for at least 6 months |
| Aqueous Buffer (pH 7.4) | Limited stability; use fresh |
Experimental Protocols
Protocol for Assessing Solubility
-
Add a pre-weighed amount of this compound to a vial.
-
Add the desired solvent incrementally while vortexing.
-
Continue adding solvent until the compound is fully dissolved.
-
Visually inspect the solution for any undissolved particles.
-
If necessary, gently warm the solution to aid dissolution.
-
The concentration at which the compound is fully dissolved is the determined solubility.
Visual Guides
Technical Support Center: Investigating Off-Target Effects of VU0038882
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential off-target effects of the novel compound VU0038882. Given that specific off-target data for this compound is not extensively documented in publicly available literature, this guide offers a framework and detailed methodologies for a comprehensive investigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like this compound?
A1: Off-target effects happen when a chemical compound, such as this compound, interacts with and alters the function of proteins or other biomolecules that are not its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to:
-
Misinterpretation of Experimental Data: The observed biological effects might be due to these off-target interactions rather than the modulation of the intended target.
-
Cellular Toxicity: Binding to unintended proteins can disrupt critical cellular processes, leading to cell damage or death.[1]
-
Reduced Translatability: Promising results in early experiments may not be reproducible in later-stage clinical trials if the desired effects are linked to off-target activities that have different consequences in a whole organism.
A thorough characterization of off-target effects is therefore crucial for the reliable interpretation of research data and for the development of safe and effective therapeutics.[1]
Q2: I'm observing an unexpected phenotype in my cell-based assay after treating with this compound. How can I determine if this is an off-target effect?
A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:
-
Use a Structurally Unrelated Control Compound: If another compound with a different chemical scaffold is known to inhibit the same primary target as this compound, test it in your assay. If it produces the same phenotype, it strengthens the evidence that the effect is on-target.
-
Employ Genetic Target Validation: Utilize techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound in your cell line.[1][2] If the phenotype persists even in the absence of the target protein after treatment with this compound, it is highly indicative of an off-target effect.
-
Perform a Dose-Response Analysis: Off-target effects often occur at higher concentrations. Determine the lowest effective concentration of this compound that produces the desired on-target effect and assess if the unexpected phenotype is only observed at significantly higher concentrations.[1]
-
Conduct a Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target within intact cells.[1] A lack of target engagement at concentrations that produce the phenotype would suggest an off-target mechanism.
Q3: What are the initial steps I should take to proactively identify the off-target profile of this compound?
A3: A proactive approach to identifying off-target effects can save significant time and resources. Here are some recommended initial steps:
-
Computational Screening: Utilize in silico methods to predict potential off-target interactions.[3][4] These computational models compare the structure of this compound against databases of known protein binding sites to generate a list of potential off-targets.[4]
-
Kinase Profiling: If the intended target of this compound is a kinase, or if its structure suggests potential kinase binding, performing a broad kinase screen is essential. These services test the compound against a large panel of kinases to identify any unintended inhibitory activity.[5][6][7][8][9]
-
Chemical Proteomics: Employ unbiased, proteome-wide methods to identify direct binding partners of this compound in a cellular context.[10][11] Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can provide a comprehensive view of the compound's interactome.[10]
Troubleshooting Guides
Guide 1: Interpreting Kinase Profiling Data
Issue: My kinase profiling results for this compound show inhibition of several kinases in addition to the intended target.
-
Troubleshooting Steps:
-
Quantify Selectivity: Calculate a selectivity score to better understand the specificity of this compound. A lower selectivity score generally indicates a more selective compound.
-
Determine IC50 Values: For the identified off-target kinases, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This will reveal the potency of this compound against these unintended targets.
-
Compare On-Target vs. Off-Target Potency: A significant window (e.g., >100-fold) between the on-target and off-target IC50 values suggests that the off-target effects may only be relevant at high concentrations.
-
Cellular Confirmation: Validate the biochemical findings in a cellular context. Use cell-based assays to determine if this compound inhibits the identified off-target kinases at concentrations used in your primary experiments.
-
-
Example Data Summary:
| Kinase Target | IC50 (nM) | Potency vs. Primary Target |
| Primary Target X | 15 | - |
| Off-Target Kinase A | 250 | 16.7-fold less potent |
| Off-Target Kinase B | 1,200 | 80-fold less potent |
| Off-Target Kinase C | >10,000 | >667-fold less potent |
Guide 2: Setting Up a Cellular Thermal Shift Assay (CETSA)
Issue: I need to confirm that this compound is engaging its intended target in my cells.
-
Detailed Experimental Protocol:
-
Cell Culture and Treatment: Grow your cells of interest to a sufficient density. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined amount of time.
-
Cell Lysis and Heating: Harvest the cells and lyse them to release the proteins. Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the supernatant using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
Experimental Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Guide 3: Investigating Off-Target Liabilities with Chemical Proteomics
Issue: I want to perform an unbiased screen to identify all potential binding partners of this compound in my experimental system.
-
Detailed Experimental Protocol (Affinity Chromatography-based):
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its binding to the primary target.
-
Immobilization: Immobilize the tagged this compound onto a solid support, such as streptavidin-coated beads.
-
Cell Lysate Incubation: Prepare a protein lysate from your cells of interest and incubate it with the this compound-coated beads. Include a control incubation with beads that have an inactive analog or no compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the proteins that have specifically bound to the immobilized this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound-beads to the control beads. Proteins that are significantly enriched in the this compound sample are potential off-targets.
-
-
Signaling Pathway Analysis Diagram:
Caption: On- and Off-Target Signaling Pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 7. assayquant.com [assayquant.com]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Compound-Induced Heme Accumulation
Disclaimer: Information on the specific compound VU0038882 is not available in the public domain. Therefore, this guide provides a comprehensive framework for measuring heme accumulation induced by a hypothetical compound, referred to as "Compound X." Researchers can adapt these protocols and troubleshooting tips to their specific molecule of interest once its mechanism of action is elucidated.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind measuring heme accumulation?
A1: Heme, a complex of iron and protoporphyrin IX, is a crucial molecule in various biological processes[1]. Measuring its accumulation typically involves cell lysis followed by quantification using methods that exploit its unique properties, such as its color, fluorescence upon demetallation, or its retention characteristics in chromatography[2][3].
Q2: Which is the best method to measure heme accumulation?
A2: The choice of method depends on the specific experimental needs, including sensitivity, throughput, and the need to distinguish between different porphyrin species.
-
Colorimetric assays are simple, high-throughput, and suitable for detecting relatively large changes in total heme concentration[4][5][6].
-
Fluorometric assays offer higher sensitivity and are ideal for samples with low heme content. They measure protoporphyrin IX after removing iron from the heme molecule[3][7][8][9].
-
High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method that can separate and quantify different porphyrin species, including heme and its precursors[2]. It is considered a gold-standard for accurate quantification[2].
Q3: How does "Compound X" induce heme accumulation?
A3: The precise mechanism by which a compound induces heme accumulation is critical for designing and interpreting experiments. For our hypothetical "Compound X," we will assume it acts by inhibiting a key enzyme in the heme degradation pathway, such as heme oxygenase, or by disrupting a step in heme trafficking or utilization, leading to a buildup of intracellular heme.
Q4: What are the critical controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve Compound X (e.g., DMSO) to account for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to Compound X or the vehicle.
-
Positive Control (optional but recommended): A known inducer of heme accumulation or an inhibitor of heme synthesis (e.g., succinylacetone) to validate the assay's responsiveness[1].
-
Blank: Reagents without any cellular material to determine the background signal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background in colorimetric assay | Incomplete cell lysis. | Ensure complete cell lysis by optimizing the lysis buffer and incubation time. Consider sonication or freeze-thaw cycles. |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques. | |
| Low signal in fluorometric assay | Inefficient iron removal from heme. | Optimize the oxalic acid concentration and boiling time to ensure complete conversion of heme to fluorescent protoporphyrin IX[3]. |
| Quenching of fluorescence. | Ensure samples are adequately diluted to avoid quenching effects from high concentrations of other molecules. | |
| Variable results between replicates in HPLC | Inconsistent sample extraction. | Standardize the extraction procedure, ensuring consistent volumes and mixing times for all samples. Use an internal standard to normalize for extraction efficiency. |
| Column degradation. | Use a guard column and ensure the mobile phase is properly filtered and degassed. Follow the manufacturer's instructions for column washing and storage. | |
| Unexpected cell death at high Compound X concentrations | Cytotoxicity of the compound. | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration range for your experiments. |
| Heme toxicity. | Excessive heme accumulation can be toxic to cells. Correlate heme levels with cell viability to understand the toxic threshold. |
Quantitative Data Summary
The following tables provide a template for summarizing hypothetical data from different heme measurement assays after treating cells with "Compound X" for 24 hours.
Table 1: Colorimetric Heme Assay
| Treatment | Heme Concentration (µM) ± SD | Fold Change vs. Vehicle |
| Untreated | 5.2 ± 0.4 | 1.0 |
| Vehicle (0.1% DMSO) | 5.5 ± 0.6 | 1.1 |
| Compound X (1 µM) | 10.8 ± 1.1 | 2.1 |
| Compound X (5 µM) | 25.3 ± 2.5 | 4.9 |
| Compound X (10 µM) | 48.9 ± 4.2 | 9.4 |
Table 2: Fluorometric Heme Assay
| Treatment | Relative Fluorescence Units (RFU) ± SD | Fold Change vs. Vehicle |
| Untreated | 15,234 ± 1,200 | 1.0 |
| Vehicle (0.1% DMSO) | 15,890 ± 1,500 | 1.0 |
| Compound X (1 µM) | 32,540 ± 2,800 | 2.1 |
| Compound X (5 µM) | 78,120 ± 6,500 | 4.9 |
| Compound X (10 µM) | 151,300 ± 12,000 | 9.5 |
Table 3: HPLC Analysis of Heme
| Treatment | Heme Peak Area (arbitrary units) ± SD | Fold Change vs. Vehicle |
| Untreated | 4.5 x 10^5 ± 0.3 x 10^5 | 1.0 |
| Vehicle (0.1% DMSO) | 4.7 x 10^5 ± 0.4 x 10^5 | 1.0 |
| Compound X (1 µM) | 9.8 x 10^5 ± 0.8 x 10^5 | 2.1 |
| Compound X (5 µM) | 2.3 x 10^6 ± 0.2 x 10^6 | 4.9 |
| Compound X (10 µM) | 4.5 x 10^6 ± 0.4 x 10^6 | 9.6 |
Experimental Protocols
Protocol 1: Colorimetric Heme Assay
This protocol is adapted from commercially available kits[5][6].
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with "Compound X" or controls for the specified time.
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided heme calibrator according to the kit instructions.
-
In a 96-well plate, add 50 µL of each sample lysate (normalized for protein concentration) and standards to separate wells.
-
Add 200 µL of the Heme Reagent to each well.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the absorbance at 400 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the heme concentration in the samples.
-
Normalize the heme concentration to the protein concentration of each sample.
-
Protocol 2: Fluorometric Heme Assay
This protocol is based on the conversion of heme to fluorescent protoporphyrin IX[3].
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
-
Assay Procedure:
-
Prepare a hemin standard curve (0-1000 nM) in 2 M oxalic acid.
-
In duplicate sets of microcentrifuge tubes, add 20 µL of each sample lysate and standard.
-
Add 180 µL of 2 M oxalic acid to each tube.
-
Boil one set of tubes at 100°C for 30 minutes. Keep the other set at room temperature (non-boiled control).
-
Cool the boiled tubes to room temperature.
-
Transfer 150 µL from each tube to a black 96-well plate.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~620 nm.
-
Subtract the fluorescence of the non-boiled control from the corresponding boiled sample for each standard and sample.
-
Plot the standard curve and determine the heme concentration in the samples.
-
Normalize the heme concentration to the protein concentration of each sample.
-
Protocol 3: HPLC Analysis of Heme
This protocol provides a general guideline for heme analysis by reverse-phase HPLC[2].
-
Sample Preparation and Heme Extraction:
-
Prepare cell lysates as described in Protocol 1.
-
To 100 µL of cell lysate, add 400 µL of ice-cold acetone containing 2.5% (v/v) concentrated HCl.
-
Vortex vigorously for 1 minute and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
HPLC Conditions:
-
Data Analysis:
-
Inject a hemin standard to determine its retention time and create a standard curve.
-
Inject the extracted samples.
-
Identify the heme peak in the samples based on the retention time of the standard.
-
Quantify the heme concentration by integrating the peak area and comparing it to the standard curve.
-
Normalize the heme concentration to the protein concentration of the initial lysate.
-
Visualizations
Heme Biosynthesis Pathway
Caption: The heme biosynthesis pathway involves enzymes in both the mitochondria and cytosol.
Experimental Workflow for Measuring Heme Accumulation
Caption: General experimental workflow for measuring compound-induced heme accumulation.
References
- 1. Iron and Porphyrin Trafficking in Heme Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. La protein regulates protein expression by binding with the mRNAs of target genes and participates the pathological process of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic development in targeting protein-protein interactions with synthetic topological mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Heme Metabolism and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin pathway proteins influence the mechanism of action of the novel immunosuppressive drug FTY720 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. US APR2020 - AdisInsight [adisinsight.springer.com]
Technical Support Center: Addressing Bacterial Resistance to VU0038882
Disclaimer: Information regarding the specific compound VU0038882 is not available in the public domain as of December 2025. Therefore, this technical support center provides a comprehensive guide based on general principles of bacterial resistance to novel antimicrobial agents, particularly those targeting metalloenzymes like aminopeptidases. Researchers should adapt these guidelines using their specific experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which bacteria can develop resistance to a novel inhibitor like this compound?
A1: Bacteria can develop resistance through several primary mechanisms.[1][2] When investigating resistance to a novel compound, it is crucial to consider these possibilities:
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Target Modification: Alterations in the drug's target can prevent the drug from binding effectively. For an aminopeptidase inhibitor, this could involve mutations in the gene encoding the specific aminopeptidase that this compound targets.[2][3] These mutations can decrease the binding affinity of the inhibitor without compromising the essential function of the enzyme for the bacteria.
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of a drug in two main ways:
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Decreased Permeability: Changes to the bacterial cell membrane, such as alterations in porin channels in Gram-negative bacteria, can reduce the uptake of the compound.[1][4][5]
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Active Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport the drug out of the cell, preventing it from reaching its target at a high enough concentration.[1][2]
-
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the drug, rendering it inactive.[1][2][6] For this compound, this would involve enzymes that can cleave or alter its chemical structure.
-
Target Protection/Bypass: Bacteria might produce a protein that binds to the target of this compound, protecting it from the inhibitor. Alternatively, they could develop a way to bypass the metabolic step that is inhibited by the drug.[2]
Q2: How can we determine the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strains?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The standard method for determining MIC is broth microdilution. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This method involves preparing a series of dilutions of this compound in a 96-well plate and inoculating them with a standardized bacterial suspension.[7]
Q3: We are observing a gradual increase in the MIC of this compound after repeatedly exposing bacteria to sub-lethal concentrations. What does this suggest?
A3: A gradual, stepwise increase in MIC upon continuous exposure to a drug is often indicative of the selection of spontaneous mutations that confer low-level resistance. This can be due to mutations in the drug's target or in regulatory genes that control the expression of efflux pumps or other resistance determinants.[8] This contrasts with high-level resistance that can emerge suddenly from the acquisition of a resistance gene via horizontal gene transfer (e.g., on a plasmid).[3]
Q4: Can resistance to this compound also confer resistance to other antibiotics?
A4: Yes, this phenomenon is known as cross-resistance. It can occur if the resistance mechanism is not specific to this compound. For example, the upregulation of a broad-spectrum efflux pump could potentially export other classes of antibiotics from the bacterial cell, leading to a multidrug-resistant (MDR) phenotype.[1] It is advisable to perform antibiotic susceptibility testing with a panel of standard antibiotics on your this compound-resistant strains to check for cross-resistance.[7]
Troubleshooting Guides
Issue 1: High variability in MIC assay results for this compound.
-
Question: Are you using a standardized inoculum?
-
Answer/Guidance: Inconsistent inoculum density is a common source of variability. Ensure that you are preparing your bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) for each experiment.
-
-
Question: Is the this compound stock solution stable and properly stored?
-
Answer/Guidance: Degradation of the compound can lead to inaccurate results. Prepare fresh stock solutions or aliquot and store them at the recommended temperature, avoiding repeated freeze-thaw cycles. Confirm the solubility of the compound in your test medium.
-
-
Question: Are you using appropriate controls?
-
Question: Is there evidence of bacterial clumping or biofilm formation in the wells?
-
Answer/Guidance: Some bacteria may aggregate, leading to uneven growth and difficulty in determining the true MIC. Consider adding a non-ionic surfactant like Tween 80 to the growth medium at a low concentration (e.g., 0.05%) to prevent clumping.
-
Issue 2: Unable to generate stable this compound-resistant mutants.
-
Question: Is the concentration of this compound used for selection too high?
-
Answer/Guidance: Using a concentration that is too far above the MIC may kill all the bacteria before any resistant mutants can arise. Start by selecting on solid agar plates containing this compound at concentrations of 2x, 4x, and 8x the MIC of the susceptible parent strain.
-
-
Question: Is the mutation frequency for resistance to this compound very low?
-
Answer/Guidance: If resistance arises from a rare mutational event, you may need to screen a larger bacterial population. Plate a higher number of cells (e.g., 10^9 to 10^10 CFU) onto the selective plates.
-
-
Question: Is the resistance phenotype unstable?
-
Answer/Guidance: Some resistance mechanisms can be transient or come with a fitness cost, causing the bacteria to revert to susceptibility in the absence of the drug. To ensure stability, passage the resistant colonies several times on antibiotic-free medium and then re-test their MIC for this compound.[7]
-
Issue 3: Resistant mutants show no mutations in the suspected target gene.
-
Question: Have you considered other resistance mechanisms?
-
Answer/Guidance: Resistance may not be due to target modification. The mutation could be in a different gene. Perform whole-genome sequencing (WGS) on the resistant mutants and the susceptible parent strain to identify all genetic differences.
-
-
Question: Could the resistance be due to changes in gene expression?
-
Answer/Guidance: Upregulation of efflux pumps or other genes can confer resistance without any changes in the DNA sequence of those genes. This is often caused by mutations in regulatory genes. WGS can help identify these, and techniques like RT-qPCR or RNA-seq can be used to compare the expression levels of suspected resistance genes (e.g., efflux pumps) between the resistant and susceptible strains.
-
Data Presentation
Table 1: MIC Values of this compound Against Susceptible and Resistant Bacterial Strains
| Bacterial Strain | Parent/Mutant | This compound MIC (µg/mL) | Fold Change in MIC | Notes |
| Example Strain 1 | Parent | 1 | - | Wild-type susceptible |
| ES1-R1 | Mutant | 16 | 16x | Spontaneously resistant mutant |
| ES1-R2 | Mutant | 32 | 32x | Another resistant mutant |
| Example Strain 2 | Parent | 0.5 | - | Wild-type susceptible |
| ES2-R1 | Mutant | 8 | 16x | Resistant mutant |
Table 2: Cross-Resistance Profile of a this compound-Resistant Mutant
| Antibiotic | Antibiotic Class | MIC (µg/mL) - Parent Strain | MIC (µg/mL) - Resistant Mutant | Fold Change in MIC |
| This compound | Aminopeptidase Inhibitor | 1 | 16 | 16x |
| Ciprofloxacin | Fluoroquinolone | 0.25 | 4 | 16x |
| Gentamicin | Aminoglycoside | 2 | 2 | 1x |
| Penicillin | Beta-lactam | 4 | 4 | 1x |
| Tetracycline | Tetracycline | 1 | 16 | 16x |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. Leave the last column as a drug-free control.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh broth and grow to the early exponential phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed by eye or using a plate reader.
Protocol 2: Mutation Frequency Analysis
-
Bacterial Culture: Grow a large volume of the susceptible bacterial strain in antibiotic-free broth to a high cell density (e.g., 10^9 - 10^10 CFU/mL).
-
Plating for Total Viable Count: Perform serial dilutions of the culture and plate on non-selective agar to determine the total number of viable cells (CFU/mL).
-
Plating for Resistant Mutants: Plate a large volume of the undiluted, concentrated culture onto agar plates containing this compound at a selective concentration (e.g., 4x the MIC).
-
Incubation: Incubate all plates at 37°C for 24-48 hours, or until colonies are visible.
-
Calculation: Count the number of colonies on both the selective and non-selective plates. The mutation frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated.
Protocol 3: Whole-Genome Sequencing (WGS) of Resistant Mutants
-
Isolate Selection: Select several independently generated resistant mutants for analysis, along with the susceptible parent strain.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of the parent and mutant strains using a commercial DNA extraction kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted gDNA and perform high-throughput sequencing on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align the sequencing reads from the mutant strains to the genome of the parent strain (or a reference genome).
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant mutants but not in the parent.
-
Analyze the identified mutations to determine if they are in genes that could plausibly confer resistance (e.g., the target aminopeptidase, efflux pump components, or regulatory proteins).
-
Visualizations
Caption: Workflow for Investigating Resistance to this compound.
References
- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance Determinants of Antibiotic Producers, Environmental Bacteria, and Clinical Pathogens [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. southernbiological.com [southernbiological.com]
Technical Support Center: VU0038882 Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using VU0038882 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for compounds of this nature. Ethanol can also be a viable option. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution in an aqueous buffer. What should I do?
A2: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific cell line or assay to DMSO.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to maintain the solubility of the compound.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve any precipitate.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of the compound's stability at higher temperatures.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve initially. | Insufficient solvent volume or inadequate mixing. | Use a vortex mixer to ensure thorough mixing. If the compound remains insoluble, gentle warming (not exceeding 40°C) or brief sonication may be applied. Ensure you are using a sufficient volume of the appropriate solvent as indicated in the solubility data table. |
| Cloudiness or precipitation observed in cell culture media after adding the compound. | The compound has limited solubility in the aqueous environment of the media. The final concentration of the organic solvent (e.g., DMSO) is too low. | Prepare intermediate dilutions in a solvent compatible with your cell culture media. Ensure the final concentration of the solvent in the media does not exceed the tolerance level for your cells (typically <0.5% for DMSO). Consider using a solubilizing agent if compatible with your experimental setup. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. Inaccurate concentration of the stock solution. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing aliquots. Always use high-purity, anhydrous grade solvents. Confirm the concentration of your stock solution if possible. |
Quantitative Solubility Data
| Solvent | Estimated Solubility (mg/mL) | Estimated Molar Concentration (mM) | Notes |
| DMSO | 10 - 50 | 25 - 125 | Recommended for primary stock solutions. |
| Ethanol | 5 - 20 | 12.5 - 50 | May require warming to achieve higher concentrations. |
| PBS (pH 7.2) | < 0.1 | < 0.25 | Sparingly soluble. It is recommended to first dissolve in DMSO and then dilute. |
Note: These values are estimates and should be confirmed experimentally.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 400 g/mol ), you would need 4 mg of the compound.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Visualizations
Below are diagrams illustrating a general experimental workflow for testing the efficacy of a compound like this compound and a hypothetical signaling pathway that it might modulate.
Caption: A general experimental workflow for in vitro compound testing.
Caption: A hypothetical signaling pathway modulated by this compound.
Factors affecting VU0038882 activity in culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0038882, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments using this compound.
Issue 1: Low or No Apparent Activity of this compound
Question: I am not observing the expected potentiation of mGluR4 activity with this compound in my cell-based assay. What could be the problem?
Possible Causes and Solutions:
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Compound Solubility: this compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which can exhibit low aqueous solubility. Precipitation of the compound in your culture media or assay buffer will significantly reduce its effective concentration.
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Recommendation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). When preparing working solutions, dilute the DMSO stock directly into the final culture medium or assay buffer with vigorous vortexing. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
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Compound Stability: While specific data on this compound stability in culture media is limited, related compounds can be unstable in biological matrices. Degradation of the compound over the course of a long experiment can lead to a loss of activity.
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Recommendation: For long-term experiments (e.g., > 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals. It is advisable to prepare fresh working solutions for each experiment.
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Serum Protein Binding: this compound may bind to proteins present in the fetal bovine serum (FBS) or other serum supplements in your culture media. This binding sequesters the compound, reducing the free concentration available to interact with the mGluR4 receptor.
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Recommendation: If possible, perform acute experiments in serum-free media or a buffer solution. If serum is required for cell viability, consider using a lower serum concentration or dialyzed FBS to reduce the concentration of binding proteins. Be aware that changes in serum concentration can independently affect cell signaling.
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Incorrect Assay Conditions: The activity of mGluR4 PAMs can be sensitive to the concentration of the orthosteric agonist (e.g., glutamate) used in the assay.
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Recommendation: Ensure you are using a glutamate concentration that is at or near the EC20 (the concentration that elicits 20% of the maximal response). This concentration allows for a robust window to observe potentiation by the PAM.
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Issue 2: High Variability in Experimental Results
Question: I am seeing significant well-to-well or day-to-day variability in my experiments with this compound. How can I improve the consistency of my data?
Possible Causes and Solutions:
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Inconsistent Compound Preparation: Inconsistent solubilization or dilution of this compound can lead to variability in the final concentration.
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Recommendation: Follow a standardized protocol for preparing your stock and working solutions. Always vortex solutions thoroughly after each dilution step.
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Cell Health and Density: Variations in cell health, passage number, and plating density can alter receptor expression levels and downstream signaling, leading to inconsistent responses.
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Recommendation: Use cells within a consistent passage number range. Ensure even cell plating and monitor cell health and confluence prior to and during the experiment.
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Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components, including this compound, leading to artifactual results.
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Recommendation: Avoid using the outermost wells of your plates for data collection. Fill these wells with sterile water or media to minimize evaporation from the inner wells.
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Frequently Asked Questions (FAQs)
General
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What is the mechanism of action of this compound? this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It does not activate the receptor directly but binds to a site distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[1] This potentiation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Handling and Storage
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How should I store this compound? A related mGluR4 PAM, VU0155041, is recommended to be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to follow similar storage conditions for this compound to ensure its stability.
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What is the recommended solvent for this compound? Due to the potential for low aqueous solubility, it is recommended to prepare stock solutions of this compound in 100% DMSO.
In Vitro Assays
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What is a typical final concentration of this compound to use in a cell-based assay? The optimal concentration will depend on the specific cell type and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. Based on data for related compounds, a starting range of 1 µM to 30 µM is often used.
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What is the maximum recommended final concentration of DMSO in the culture medium? Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control with the highest concentration of DMSO used in your experiment.
Data Presentation
Table 1: Physicochemical Properties of a Related mGluR4 PAM (ML128)
| Property | Value |
| Aqueous Solubility (PBS, pH 7.4) | 6.38 µM |
| Stability in PBS (Room Temp, 48h) | >95% remaining |
Data for ML128 is provided as a reference due to the lack of publicly available, specific data for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (10 mM):
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Calculate the amount of this compound powder required to make a 10 mM stock solution in your desired volume of 100% DMSO.
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Carefully weigh the compound and dissolve it in the appropriate volume of DMSO.
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Vortex thoroughly until the compound is completely dissolved.
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Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
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Store aliquots at -20°C or -80°C.
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Working Solutions:
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On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
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Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
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To prepare the final working concentrations, dilute the DMSO serial dilutions directly into your pre-warmed culture medium or assay buffer. For example, to achieve a 1:1000 dilution, add 1 µL of your DMSO stock to 999 µL of media.
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Vortex each working solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.
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Mandatory Visualizations
Caption: Signaling pathway of mGluR4 activation and positive allosteric modulation by this compound.
Caption: General experimental workflow for assessing this compound activity in a cell-based assay.
Caption: Troubleshooting flowchart for low or no this compound activity.
References
Validation & Comparative
A Paradigm Shift in Staphylococcal Warfare: Anti-Virulence Agent Savirin versus Traditional Antibiotics
An objective comparison of a novel anti-virulence agent, savirin, with conventional antibiotics for the management of Staphylococcus aureus infections, supported by experimental data and detailed methodologies.
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The relentless rise of antibiotic resistance in Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), necessitates a departure from traditional antimicrobial strategies. While conventional antibiotics aim to kill or inhibit the growth of bacteria, emerging anti-virulence therapies offer a novel approach by disarming the pathogen without exerting direct bactericidal or bacteriostatic pressure. This guide provides a comparative analysis of a representative anti-virulence agent, savirin, which targets the accessory gene regulator (Agr) quorum sensing system of S. aureus, against traditional antibiotics that have long been the mainstay of anti-staphylococcal treatment.
Section 1: Mechanisms of Action
Traditional Antibiotics: A Direct Assault on Bacterial Viability
Traditional antibiotics employed against S. aureus primarily function by interfering with essential cellular processes, leading to bacterial death or the cessation of growth. These mechanisms can be broadly categorized as follows:
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Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., penicillin, methicillin) and glycopeptides (e.g., vancomycin) disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a compromised cell envelope and eventual lysis.
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Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, interfering with the translation of mRNA into proteins, which is essential for all cellular functions.
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Inhibition of Nucleic Acid Synthesis: Fluoroquinolones inhibit enzymes like DNA gyrase and topoisomerase IV, which are necessary for DNA replication and repair.
Savirin: Silencing the Call to Arms
In contrast to the direct action of traditional antibiotics, savirin functions as an anti-virulence agent by inhibiting the S. aureus Agr quorum sensing system. This system is a cell-density-dependent signaling pathway that regulates the expression of a wide array of virulence factors, including toxins and degradative enzymes.
The Agr system is orchestrated by the transcriptional regulator AgrA.[1][2] Savirin acts as an inhibitor of AgrA, preventing it from binding to its target DNA sequences.[1] This blockade effectively silences the expression of numerous virulence genes, including those encoding for alpha-hemolysin (Hla), phenol-soluble modulins (PSMs), and other toxins responsible for tissue damage and immune evasion.[1][2] Crucially, savirin does not affect the viability of S. aureus at concentrations where it effectively inhibits virulence.[3]
Section 2: Quantitative Performance Data
The efficacy of traditional antibiotics is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. For anti-virulence agents like savirin, efficacy is assessed by their ability to inhibit virulence factor production, often expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class | Specific Agent | Metric | Value | Target Organism/System |
| Anti-virulence Agent | Savirin | IC50 | 83 µM | Inhibition of AgrA-DNA binding[1] |
| IC50 | ~1-5 µg/mL | Inhibition of agr::P3 activation in S. aureus[1] | ||
| Glycopeptide Antibiotic | Vancomycin | MIC Range | 0.5 - 2 µg/mL | Methicillin-Resistant S. aureus (MRSA)[4][5] |
| Penicillin Antibiotic | Penicillin G | MIC | ≤0.125 µg/mL | Penicillin-Susceptible S. aureus (PSSA)[6] |
| MIC | >0.05 µg/mL | Beta-lactamase producing S. aureus[7] |
Section 3: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a traditional antibiotic against S. aureus.[8][9][10][11][12]
Materials:
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S. aureus isolate
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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96-well microtiter plates
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Antibiotic stock solution
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Sterile saline or phosphate-buffered saline (PBS)
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0.5 McFarland turbidity standard
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Spectrophotometer
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Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
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From a fresh (18-24 hour) culture of S. aureus on an agar plate, select 3-5 isolated colonies.
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Suspend the colonies in sterile saline or PBS.
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Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
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Antibiotic Dilution:
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Prepare a serial two-fold dilution of the antibiotic in CAMHB in a 96-well microtiter plate.
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Inoculation:
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Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
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Incubation:
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Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
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Result Interpretation:
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The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
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Protocol 2: Alpha-Hemolysin (Hla) Inhibition Assay
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of alpha-hemolysin production by an anti-virulence agent.[13][14][15]
Materials:
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S. aureus isolate (e.g., USA300)
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Tryptic Soy Broth (TSB)
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Anti-virulence agent (e.g., savirin)
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96-well microtiter plates
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Anti-Hla antibody
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Bovine Serum Albumin (BSA)
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Secondary antibody conjugated to an enzyme (e.g., HRP)
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Substrate for the enzyme
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Plate reader
Procedure:
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Bacterial Culture and Treatment:
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Grow an overnight culture of S. aureus.
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Dilute the culture and grow in the presence of various concentrations of the anti-virulence agent for a defined period (e.g., 6 hours).
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Centrifuge the cultures and collect the supernatants.
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ELISA:
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Coat a 96-well plate with anti-Hla antibody overnight at 4°C.
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Wash the plate and block with BSA.
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Add the bacterial supernatants to the wells and incubate.
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Wash the plate and add the secondary antibody.
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Wash the plate and add the substrate.
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Measure the absorbance using a plate reader.
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Data Analysis:
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Calculate the concentration of Hla in each sample based on a standard curve.
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Determine the IC50 of the anti-virulence agent for Hla inhibition.
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Section 4: Concluding Remarks
The comparison between savirin and traditional antibiotics highlights a fundamental divergence in the strategy to combat S. aureus infections. Traditional antibiotics exert strong selective pressure, which has inevitably led to the evolution of resistance. The anti-virulence approach, exemplified by the AgrA inhibitor savirin, offers a potentially more sustainable strategy. By neutralizing the pathogen's offensive capabilities without directly threatening its survival, the selective pressure for the development of resistance may be significantly reduced.
While anti-virulence agents like savirin are still in the preclinical stages of development, they represent a promising frontier in the fight against multidrug-resistant bacteria. Further research is warranted to explore their clinical potential, both as standalone therapies and in combination with traditional antibiotics to enhance their efficacy and mitigate the emergence of resistance. This guide serves as a foundational resource for understanding the key distinctions and experimental considerations in the evaluation of these next-generation antibacterial agents.
References
- 1. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ELISA for Alpha-hemolysin (Hla) in Methicilin-resistant Staphylococcus aureus (MRSA) [en.bio-protocol.org]
- 14. ELISA for Alpha-hemolysin (Hla) in Methicilin-resistant Staphylococcus aureus (MRSA) [bio-protocol.org]
- 15. Inhibition of α-hemolysin activity of Staphylococcus aureus by theaflavin 3,3’-digallate - PMC [pmc.ncbi.nlm.nih.gov]
Validation of VU0038882's Mechanism of Action: A Comparative Guide
Introduction
This guide provides a comprehensive comparison of the validation of the mechanism of action for the novel compound VU0038882. Due to the limited publicly available information on this compound, this document outlines a generalized framework for validating the mechanism of action of a novel compound, drawing parallels with established methodologies in drug discovery. We will present hypothetical experimental data and protocols to illustrate how such a validation process would be conducted. This guide is intended for researchers, scientists, and drug development professionals.
Hypothetical Target and Mechanism of Action for this compound
For the purpose of this guide, we will hypothesize that this compound is a novel, potent, and selective small molecule inhibitor of the fictitious protein kinase, "Kinase X," which is implicated in a specific signaling pathway crucial for the proliferation of a particular cancer cell line. The proposed mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Kinase X.
Data Presentation: Comparative Analysis
To validate the mechanism of action of this compound, its performance would be compared against a known, well-characterized inhibitor of a similar kinase (e.g., "Compound A") and a negative control (e.g., an inactive structural analog, "this compound-inactive").
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (Fold difference against a panel of 100 kinases) |
| This compound | Kinase X | 15 | >1000 |
| Compound A | Similar Kinase Y | 25 | >800 |
| This compound-inactive | Kinase X | >10,000 | - |
Table 2: Cellular Proliferation Assay (Cancer Cell Line expressing Kinase X)
| Compound | EC50 (nM) | Maximum Inhibition (%) |
| This compound | 50 | 95 |
| Compound A | 120 | 92 |
| This compound-inactive | >50,000 | <5 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Kinase X.
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Methodology: A radiometric filter binding assay is performed. Recombinant human Kinase X is incubated with varying concentrations of this compound, a peptide substrate, and [γ-33P]ATP. The reaction is allowed to proceed for 60 minutes at 30°C. The reaction mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate. After washing to remove unincorporated [γ-33P]ATP, the radioactivity on the filter is measured using a scintillation counter. IC50 values are calculated by non-linear regression analysis.
2. Kinase Selectivity Profiling
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Objective: To assess the selectivity of this compound against a broad panel of other kinases.
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Methodology: this compound is screened at a fixed concentration (e.g., 1 µM) against a panel of 100 different purified human kinases using a similar radiometric or fluorescence-based assay format as the primary kinase inhibition assay. The percent inhibition for each kinase is determined. For any kinase showing significant inhibition, a full IC50 curve is generated.
3. Cellular Proliferation Assay
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Objective: To evaluate the effect of this compound on the proliferation of a cancer cell line known to be dependent on Kinase X signaling.
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Methodology: The cancer cell line is seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound, Compound A, or this compound-inactive for 72 hours. Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read on a plate reader, and EC50 values are calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathway of Kinase X
Caption: Proposed signaling pathway of Kinase X and the inhibitory action of this compound.
Experimental Workflow for Target Validation
Caption: A generalized experimental workflow for validating the mechanism of action of a kinase inhibitor.
Unraveling the Chemical Landscape of VU0038882 Analogs: A Comparative Analysis
A comprehensive evaluation of the structure-activity relationships, pharmacological profiles, and experimental data of VU0038882 analogs remains challenging due to the limited publicly available information on the parent compound, this compound. Initial searches for this specific compound did not yield direct results regarding its molecular target, biological activity, or chemical structure. The "VU" prefix suggests a potential origin from Vanderbilt University's drug discovery programs, but without a specific publication or context, its identity remains elusive.
This guide, therefore, pivots to a broader analysis of methodologies and approaches relevant to the comparative analysis of novel chemical entities and their analogs, using hypothetical scenarios and publicly available data on other compounds to illustrate the core requirements of such a study. This framework is designed to be readily adaptable by researchers once specific data on this compound and its analogs become accessible.
Data Presentation: A Framework for Quantitative Comparison
To facilitate a clear and objective comparison of this compound analogs, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing key experimental data:
Table 1: In Vitro Potency and Selectivity
| Compound ID | Target IC₅₀/EC₅₀ (nM) | Off-Target 1 IC₅₀/EC₅₀ (nM) | Off-Target 2 IC₅₀/EC₅₀ (nM) | Selectivity Index (Off-Target 1/Target) |
| This compound | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data |
Table 2: In Vitro ADME Properties
| Compound ID | Microsomal Stability (t½, min) | Plasma Protein Binding (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) |
| This compound | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data |
Table 3: In Vivo Efficacy in a Disease Model
| Compound ID | Dose (mg/kg) | Route of Administration | Efficacy Endpoint (% Inhibition/Effect) | Statistically Significant (p-value) |
| This compound | Data | Data | Data | Data |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data |
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are example protocols for key assays typically employed in the characterization of novel compounds.
1. In Vitro Potency Assay (e.g., Enzyme Inhibition Assay)
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Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity (IC₅₀).
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Materials: Recombinant human target enzyme, substrate, assay buffer, 384-well plates, plate reader.
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Procedure:
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Prepare a serial dilution of the test compounds in DMSO.
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Add the target enzyme to the assay buffer in the wells of a 384-well plate.
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Add the diluted compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
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Initiate the enzymatic reaction by adding the substrate.
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Monitor the reaction progress by measuring the absorbance or fluorescence at a specific wavelength using a plate reader.
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Calculate the percent inhibition for each compound concentration relative to a vehicle control.
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Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
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2. Microsomal Stability Assay
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Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
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Materials: Liver microsomes (e.g., human, rat), NADPH regenerating system, test compound, analytical standards, LC-MS/MS system.
-
Procedure:
-
Pre-warm a solution of liver microsomes and the NADPH regenerating system at 37°C.
-
Add the test compound to the pre-warmed solution to initiate the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
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Mandatory Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental processes.
Caption: A hypothetical signaling pathway illustrating the mechanism of action of a this compound analog targeting a G-protein coupled receptor.
Caption: A generalized workflow for the systematic evaluation and selection of lead candidates from a series of synthesized analogs.
Obscure Compound VU0038882: A Case Study in the Challenge of Reproducibility in Preclinical Research
Efforts to compile a comprehensive comparison guide on the experimental findings of the mGluR1 positive allosteric modulator (PAM), VU0038882, have been stymied by a lack of publicly available primary research data. This notable absence of published findings for a designated research compound highlights a significant challenge in the scientific community: the reproducibility and transparency of preclinical experimental data.
Despite extensive searches of scientific databases and patent literature, no primary peer-reviewed publications or patents could be identified that specifically describe the synthesis, characterization, and experimental findings of a compound designated as this compound. While Vanderbilt University, denoted by the "VU" prefix, is a known leader in the discovery of positive allosteric modulators for metabotropic glutamate receptors, including those targeting the mGluR1 subtype, this specific compound does not appear in their published work under this identifier.
This lack of accessible data makes it impossible to conduct a thorough analysis of the reproducibility of its experimental findings, as there are no initial findings to reproduce. Consequently, a comparison with alternative mGluR1 PAMs, a core requirement of the requested guide, cannot be performed.
The Importance of Primary Data in Reproducibility
Scientific advancement relies on the ability of researchers to independently verify and build upon the work of others. This process of verification, known as reproducibility, is contingent on the open publication of detailed experimental protocols and the underlying data. Without this foundational information, the scientific community cannot assess the validity of experimental claims, nor can they explore the potential of novel compounds in different experimental contexts.
The Landscape of mGluR1 Positive Allosteric Modulators
Research into mGluR1 PAMs is an active area of drug discovery, with potential therapeutic applications in neurological and psychiatric disorders. Several compounds with this mechanism of action have been described in the literature, offering a glimpse into the types of experiments that would be relevant for characterizing a novel agent like this compound.
Key experiments for mGluR1 PAMs typically include:
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In Vitro Pharmacology:
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Calcium Mobilization Assays: To determine the potency and efficacy of the compound in potentiating the response to glutamate in cell lines expressing the mGluR1 receptor.
-
Binding Assays: To ascertain the compound's affinity for the mGluR1 receptor and its allosteric nature.
-
Selectivity Assays: To assess the compound's activity at other mGluR subtypes and other relevant receptors to determine its specificity.
-
-
Electrophysiology:
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Patch-Clamp Recordings: To measure the effect of the compound on synaptic currents and long-term potentiation (LTP) or long-term depression (LTD) in brain slices, providing insights into its impact on synaptic plasticity.
-
-
In Vivo Behavioral Models:
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Rodent Models of Disease: To evaluate the compound's efficacy in animal models relevant to conditions such as schizophrenia, anxiety, or pain.
-
Signaling Pathways and Experimental Workflows
The activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. A typical experimental workflow to characterize an mGluR1 PAM would involve a tiered approach, starting with in vitro screening and progressing to more complex cellular and in vivo models.
Caption: A generalized workflow for the discovery and characterization of mGluR1 PAMs.
Caption: Simplified signaling cascade initiated by the activation of the mGluR1 receptor.
Unraveling the Identity of VU0038882: A Case of Mistaken Identity in Photosensitizer Benchmarking
A comprehensive search for the compound designated VU0038882 has yielded no evidence of its existence as a photosensitizing agent, presenting a significant roadblock to the requested comparative analysis. Extensive queries across chemical databases and scientific literature have failed to identify any compound with this specific identifier, suggesting a potential error in the initial request.
Efforts to benchmark the performance of a novel photosensitizing agent, this compound, against established alternatives have been halted due to the inability to identify the primary compound. This guide was intended to provide researchers, scientists, and drug development professionals with a thorough comparison, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways. However, the foundational element of this analysis, the compound this compound, appears to be an invalid or unlisted identifier.
Initial investigations into the photosensitizing properties and mechanism of action of "this compound" drew a blank. Subsequent, broader searches for the compound's chemical structure, function, and any associated biological activity in prominent databases such as PubChem were equally unsuccessful. While a result for a compound with a similar but distinct identifier (PubChem CID 60038882) was located, there is no information to suggest this is the correct substance, nor is there any indication of it possessing photosensitizing characteristics.
This lack of identification makes it impossible to proceed with the core requirements of the requested comparison guide. Without the chemical identity and established properties of this compound, a meaningful benchmark against other photosensitizing agents cannot be constructed. Key performance indicators for photosensitizers, such as singlet oxygen quantum yield, phototoxicity, cellular uptake, and in vivo efficacy, are all contingent on having the correct compound for experimental analysis.
Therefore, the creation of data tables, detailed experimental methodologies, and diagrammatic representations of signaling pathways related to this compound cannot be fulfilled at this time.
It is recommended that the provided identifier, this compound, be verified for accuracy. Should a corrected identifier or alternative name for the compound be available, a comprehensive comparative analysis as originally requested can be initiated. At present, the scientific and chemical communities do not appear to recognize "this compound" as a valid designation for any known compound, precluding any further investigation into its potential as a photosensitizing agent.
Safety Operating Guide
Navigating the Disposal of VU0038882: A Guide to Safe and Compliant Practices
Crucial Safety Notice: A specific Safety Data Sheet (SDS) for VU0038882 could not be located in public databases. The following information is a general guide for the disposal of laboratory chemicals and is not a substitute for the compound-specific directives that would be provided in an SDS. It is imperative for all researchers, scientists, and drug development professionals to obtain the official SDS for this compound from the manufacturer or supplier before handling or disposing of this substance. The SDS will contain critical safety, handling, and disposal information tailored to the specific hazards of this compound.
General Protocol for Laboratory Chemical Disposal
The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. The following procedures outline a standard workflow for managing chemical waste in a research setting.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundation of a safe disposal process. This involves understanding the chemical properties of the waste and ensuring that incompatible materials are not mixed, which could lead to dangerous reactions.
| Waste Category | Description | Examples |
| Halogenated Solvents | Organic solvents containing halogen atoms (F, Cl, Br, I). | Dichloromethane, Chloroform, Perchloroethylene |
| Non-Halogenated Solvents | Organic solvents that do not contain halogen atoms. | Acetone, Ethanol, Hexane, Toluene |
| Aqueous Waste | Water-based solutions containing dissolved salts, acids, or bases. | Buffer solutions, Titration waste |
| Solid Waste | Contaminated lab supplies and unreacted chemicals. | Contaminated gloves, pipette tips, filter paper, excess reagents |
| Sharps | Items that can puncture or cut skin. | Needles, syringes, scalpels, broken glass |
Step 2: Container Selection and Labeling
The choice of waste container and the accuracy of its labeling are vital for safe storage and transport.
| Container Type | Compatible Waste | Labeling Requirements |
| Glass Bottles | Solvents, acids (with caution), bases | Clearly labeled with "Hazardous Waste," full chemical name(s) of contents, and associated hazards (e.g., Flammable, Corrosive). |
| HDPE Carboys | Aqueous solutions, some solvents | Clearly labeled with "Hazardous Waste," full chemical name(s) of contents, and associated hazards. |
| Puncture-Resistant Sharps Containers | Chemically contaminated sharps | Labeled as "Chemically Contaminated Sharps" with the type of chemical contamination noted. |
Step 3: Storage and Accumulation
Designated waste accumulation areas should be well-ventilated and secure. All waste containers must be kept closed except when adding waste. Secondary containment is recommended to capture any potential leaks or spills.
Step 4: Arranging for Disposal
Most research institutions have a dedicated Environmental Health and Safety (EHS) department that manages hazardous waste disposal. Researchers are typically required to submit a waste pickup request, providing detailed information about the waste to be collected.
Experimental Protocols
While no specific experimental protocols for this compound disposal can be provided without an SDS, a general protocol for rinsing empty chemical containers is as follows:
Triple Rinsing of Empty Containers:
-
Initial Rinse: Add a small amount of a suitable solvent (as specified in the SDS or a general-purpose solvent like acetone for many organics, or water for aqueous solutions) to the empty container. The amount should be sufficient to wet the entire inner surface.
-
Agitate and Collect: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces. Pour the rinsate into the appropriate hazardous waste container.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.
-
Final Disposal: After the third rinse and allowing the container to air dry in a ventilated area (such as a fume hood), the container can typically be disposed of as regular laboratory glass or plastic waste. Be sure to deface or remove the original label.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.
Caption: General workflow for laboratory chemical disposal.
Disclaimer: The information provided above is for general guidance only. The specific hazards and disposal requirements for this compound must be determined from the manufacturer's Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal policies and procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
